molecular formula C23H36N4O8 B1250093 Cytosaminomycin D

Cytosaminomycin D

Cat. No.: B1250093
M. Wt: 496.6 g/mol
InChI Key: BIKHRIBBGRUYFE-MPFXDSPDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytosaminomycin D is an aminoglycoside.
This compound has been reported in Streptomyces amakusaensis with data available.
a nucleoside antibiotic;  produced by Streptomyces;  structure given in first source

Properties

Molecular Formula

C23H36N4O8

Molecular Weight

496.6 g/mol

IUPAC Name

(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide

InChI

InChI=1S/C23H36N4O8/c1-7-11(2)21(31)24-15-8-9-27(23(32)25-15)16-10-14(28)20(13(4)33-16)35-22-19(30)18(29)17(26(5)6)12(3)34-22/h7-9,12-14,16-20,22,28-30H,10H2,1-6H3,(H,24,25,31,32)/b11-7+/t12-,13-,14-,16-,17-,18+,19-,20-,22-/m1/s1

InChI Key

BIKHRIBBGRUYFE-MPFXDSPDSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@H]([C@@H]([C@H](O2)C)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)N(C)C)O)O)O

Canonical SMILES

CC=C(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(C(O2)C)OC3C(C(C(C(O3)C)N(C)C)O)O)O

Synonyms

cytosaminomycin D

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Cytosaminomycin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cytosaminomycin D is a nucleoside antibiotic belonging to the aminonucleoside class of natural products. First identified from the fermentation broth of Streptomyces amakusaensis KO-8119, it is one of several related compounds, including Cytosaminomycins A, B, and C, produced by this strain.[1][2] Structurally, this compound is characterized by a core nucleoside structure related to oxyplicacetin, with a distinguishing tiglic acid moiety.[1][2] This class of compounds has garnered interest for its biological activities, particularly its anticoccidial properties.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, intended for researchers, scientists, and drug development professionals. The methodologies presented are based on established protocols for the isolation of nucleoside antibiotics from Streptomyces, supplemented with the specific details available for the Cytosaminomycin family of compounds.

Physicochemical and Biological Properties of this compound

This compound is a member of the aminonucleoside family of antibiotics, which are known for their broad range of biological activities. The available data on the physicochemical and biological properties of this compound are summarized below.

PropertyValue/DescriptionReference
Molecular Formula C21H31N5O7[1] (inferred)
Producing Organism Streptomyces amakusaensis KO-8119[1]
Compound Class Aminonucleoside Antibiotic[1][2]
Structural Features Nucleoside related to oxyplicacetin with a tiglic acid moiety.[1][2]
Biological Activity Anticoccidial[1]
Solubility Data not available in searched literature.
Melting Point Data not available in searched literature.
Optical Rotation Data not available in searched literature.

Table 1: Physicochemical and Biological Properties of this compound

Spectroscopic Data

The structure of this compound was primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the detailed raw data is not publicly available in the searched literature, the key structural components identified through these methods are presented below.

Spectroscopic MethodKey Findings for this compoundReference
1H NMR Signals corresponding to a nucleoside core and a tiglic acid moiety.[1][2]
13C NMR Carbon signals consistent with the proposed structure.[1][2]
Mass Spectrometry Molecular ion peak and fragmentation pattern confirming the molecular weight and structural components.[1][2]

Table 2: Summary of Spectroscopic Data for this compound

Experimental Protocols

The following sections provide a detailed, representative methodology for the fermentation of Streptomyces amakusaensis and the subsequent isolation and purification of this compound. These protocols are synthesized from general procedures for isolating nucleoside antibiotics from Streptomyces and the specific information available for Cytosaminomycins.

Strain Maintenance and Inoculum Preparation
  • Strain: Streptomyces amakusaensis KO-8119

  • Maintenance Medium: Spores of S. amakusaensis are maintained on a suitable agar medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar) or Oatmeal Agar (ISP Medium 3), at 28°C until sporulation is observed. Spore suspensions can be stored in 20% glycerol at -80°C for long-term preservation.

  • Inoculum Preparation: A loopful of spores from a mature agar plate is used to inoculate a 250 mL baffled flask containing 50 mL of a seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium for Streptomyces). The flask is incubated at 28°C on a rotary shaker at 200 rpm for 48-72 hours to generate a vegetative mycelial suspension for inoculation of the production culture.

Fermentation
  • Production Medium: A representative production medium for Streptomyces fermentation to produce secondary metabolites is as follows:

    • Soluble Starch: 20 g/L

    • Glucose: 10 g/L

    • Yeast Extract: 5 g/L

    • Peptone: 5 g/L

    • CaCO3: 2 g/L

    • K2HPO4: 1 g/L

    • MgSO4·7H2O: 0.5 g/L

    • Trace element solution: 1 mL/L

    • pH is adjusted to 7.0 before sterilization.

  • Fermentation Conditions: The production medium is inoculated with 5-10% (v/v) of the seed culture. Fermentation is carried out in baffled flasks or a fermenter at 28°C with vigorous aeration and agitation (e.g., 200 rpm in flasks) for 5-7 days. The production of this compound can be monitored by bioassay or HPLC analysis of the culture broth at regular intervals.

Extraction and Purification

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

  • Step 1: Broth and Mycelium Separation: The whole fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Step 2: Solvent Extraction: The culture filtrate is extracted with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol. The mycelial cake is also extracted with a polar solvent like methanol or acetone, which is then evaporated and the residue is partitioned between water and ethyl acetate. The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

  • Step 3: Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol (e.g., 9:1 v/v). Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Step 4: Preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile in water (both often containing a modifier like 0.1% trifluoroacetic acid) is a common mobile phase system.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm or 280 nm).

    • The fractions containing the pure this compound are collected, and the solvent is removed by lyophilization.

Visualizations

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis strain Streptomyces amakusaensis KO-8119 inoculum Inoculum Preparation strain->inoculum fermentation Production Fermentation inoculum->fermentation harvest Harvest Broth fermentation->harvest separation Centrifugation/Filtration harvest->separation extraction Solvent Extraction separation->extraction concentration Concentration extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel hplc Preparative HPLC silica_gel->hplc final_product Pure this compound hplc->final_product structure_elucidation Structure Elucidation (NMR, MS) final_product->structure_elucidation mechanism_of_action cluster_translation Protein Synthesis (Translation) cluster_inhibition Inhibition by Aminonucleoside Antibiotic ribosome Ribosome peptide Growing Polypeptide Chain ribosome->peptide Peptide bond formation binding Binds to Ribosomal A-site ribosome->binding Competes with tRNA mrna mRNA Template mrna->ribosome trna Aminoacyl-tRNA trna->ribosome Enters A-site cytosaminomycin This compound (Aminonucleoside Antibiotic) mimicry Structural mimic of Aminoacyl-tRNA 3'-end cytosaminomycin->binding termination Premature Chain Termination binding->termination inhibition Inhibition of Protein Synthesis termination->inhibition

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cytosaminomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin D is a nucleoside antibiotic belonging to the amicetin family, produced by Streptomyces sp. KO-8119.[1] First reported in 1994, its structure was primarily elucidated through nuclear magnetic resonance (NMR) spectroscopy.[1] This technical guide provides a detailed overview of the chemical structure, stereochemistry, and the experimental methodologies used to characterize this compound. All available quantitative data is summarized for clarity, and key structural features are visualized.

Chemical Structure and Stereochemistry

This compound is a complex nucleoside antibiotic that is structurally related to oxyplicacetin.[1] The core structure consists of a cytosine base linked to a disaccharide moiety. The distinguishing feature of this compound within its class is the presence of a tiglic acid group attached to the cytosine residue.[1]

The stereochemistry of this compound has been confirmed through total synthesis efforts. The absolute configuration of the various stereocenters is crucial for its biological activity.

Core Components:
  • Cytosine Base: A fundamental pyrimidine nucleobase.

  • Disaccharide Moiety: Composed of two sugar units linked together.

  • Tiglic Acid: An α,β-unsaturated carboxylic acid ((2E)-2-methylbut-2-enoic acid) that acylates the cytosine base.

Visualization of the Chemical Structure

The chemical structure of this compound, including its stereochemistry, is depicted below.

Cytosaminomycin_D cluster_cytosine cluster_sugar1 cluster_sugar2 cluster_tiglic_acid C1 N C2 O C1->C2 C5 C1->C5 C3 NH C4 N C3->C4 TA_C1 C C3->TA_C1 amide bond C4->C5 C6 N C5->C6 C6->C1 S1_C1 C6->S1_C1 β-glycosidic bond S1_O O S1_O->S1_C1 S1_C2 S1_C1->S1_C2 S1_C3 OH S1_C2->S1_C3 S1_C4 S1_C3->S1_C4 S1_C4->S1_O S1_C5 CH2OH S1_C4->S1_C5 S2_O O S1_C4->S2_O α-(1->4) S2_C1 S2_O->S2_C1 S2_C2 NH-CO-CH3 S2_C1->S2_C2 S2_C3 OH S2_C2->S2_C3 S2_C4 S2_C3->S2_C4 S2_C4->S2_O S2_C5 CH3 S2_C4->S2_C5 TA_C2 C TA_C1->TA_C2 TA_C4 CH3 TA_C1->TA_C4 TA_O O TA_C1->TA_O TA_OH OH TA_C1->TA_OH TA_C3 CH3 TA_C2->TA_C3 S1_C1_stereo R S1_C2_stereo S S1_C3_stereo R S1_C4_stereo S S2_C1_stereo R S2_C2_stereo R S2_C3_stereo S S2_C4_stereo R

Caption: 2D chemical structure of this compound.

Quantitative NMR Data

The structure of this compound was elucidated primarily through NMR spectroscopy. While the original 1994 publication by Shiomi et al. established the gross structure, detailed quantitative NMR data is often reported in subsequent total synthesis studies. A comprehensive search of publicly available literature did not yield a complete, tabulated set of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. Such data is typically found within the experimental sections or supplementary information of total synthesis publications, which can have restricted access.

For researchers requiring this specific data for comparative purposes, it is recommended to consult the full text of publications detailing the total synthesis of this compound or other members of the amicetin family.

Experimental Protocols for Structure Elucidation

The determination of the chemical structure and stereochemistry of a complex natural product like this compound relies on a combination of modern analytical techniques, with NMR spectroscopy at the forefront.

General Experimental Workflow

The logical flow for the structure elucidation of a novel natural product like this compound is outlined below.

experimental_workflow A Isolation & Purification B Mass Spectrometry (HRMS) A->B C 1D NMR Spectroscopy (¹H, ¹³C) A->C D 2D NMR Spectroscopy (COSY, HSQC, HMBC) C->D E NOESY/ROESY for Stereochemistry D->E F Comparison with Related Compounds D->F H Final Structure & Stereochemistry E->H F->H G Total Synthesis for Confirmation G->H

Caption: Experimental workflow for structure elucidation.

Detailed Methodologies
  • Isolation and Purification: this compound is isolated from the fermentation broth of Streptomyces sp. KO-8119. This process typically involves solvent extraction, followed by multiple steps of column chromatography (e.g., silica gel, reversed-phase HPLC) to obtain the pure compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule. This information is crucial for establishing the molecular formula. Fast atom bombardment (FAB-MS) was a common technique at the time of its discovery.

  • 1D NMR Spectroscopy:

    • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The integration of the signals reveals the relative number of protons of each type.

    • ¹³C NMR (Carbon NMR): This provides information on the number of different types of carbon atoms and their chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. This helps in tracing out the carbon skeleton of the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for connecting different structural fragments of the molecule, such as the nucleobase, the sugar moieties, and the acyl side chain.

  • Stereochemical Analysis (NOESY/ROESY):

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. The intensity of the cross-peaks is related to the distance between the protons, providing crucial information for determining the relative stereochemistry of the molecule.

  • Total Synthesis: The unambiguous confirmation of the proposed structure and absolute stereochemistry is often achieved through the total synthesis of the molecule. By synthesizing a molecule with a known stereochemical configuration and comparing its spectroscopic data (especially NMR and optical rotation) with that of the natural product, the structure can be definitively confirmed.

Conclusion

References

An In-depth Technical Guide on the Mechanism of Action of Cytosaminomycin D as a Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Cytosaminomycin D is limited in publicly available scientific literature. This guide is constructed based on the well-characterized mechanism of its close structural analog, amicetin, a member of the peptidyl-nucleoside class of antibiotics. The information presented herein, including quantitative data and experimental protocols, is based on studies of amicetin and should be considered as a strong predictive model for the mechanism of this compound, pending direct experimental verification.

Introduction

This compound is a member of the cytosaminomycin family of nucleoside antibiotics produced by Streptomyces species. These natural products are structurally related to the well-known protein synthesis inhibitor amicetin.[1][2] While initially identified for their anticoccidial activity, their structural similarity to potent protein synthesis inhibitors suggests a similar mechanism of action at the ribosomal level. This technical guide provides a comprehensive overview of the predicted mechanism of action of this compound as a protein synthesis inhibitor, drawing heavily on the established activity of its close analog, amicetin.

Chemical Structures:

The structural similarity between this compound and amicetin is centered on a disaccharide pyrimidine nucleoside core. This core structure is crucial for their biological activity.

  • Amicetin: Comprises a p-aminobenzoic acid (PABA) moiety linked to a cytosine base, which is in turn glycosidically bonded to a disaccharide composed of amosamine and amicetose.[1][2]

  • This compound: Shares the core cytosine nucleoside structure with a disaccharide. The key difference lies in the acyl group attached to the cytosine.[1][2] This structural variation likely influences the potency and potentially the selectivity of the antibiotic, but the fundamental mechanism of action is expected to be conserved.

Core Mechanism of Action: Inhibition of the Peptidyl Transferase Center

Based on extensive research on amicetin, this compound is predicted to be a potent inhibitor of bacterial protein synthesis by targeting the peptidyl transferase center (PTC) of the 70S ribosome. The PTC is a highly conserved region within the large ribosomal subunit (50S in prokaryotes) responsible for catalyzing peptide bond formation, a critical step in protein elongation.

Key aspects of the mechanism include:

  • Binding Site: Amicetin has been shown to bind to the P-site (peptidyl-tRNA site) of the PTC on the 23S rRNA.[3][4][5] This binding site is in close proximity to, and partially overlaps with, the binding site of other well-known protein synthesis inhibitors like blasticidin S.[3]

  • Inhibition of Peptide Bond Formation: By occupying the P-site, this compound likely interferes with the correct positioning of the peptidyl-tRNA, thereby sterically hindering the formation of a new peptide bond with the aminoacyl-tRNA in the A-site.

  • Prokaryotic Selectivity: A crucial feature of amicetin is its selectivity for prokaryotic ribosomes over eukaryotic ribosomes.[3] This selectivity is a key attribute for a clinically viable antibiotic, as it minimizes off-target effects in the host. The structural differences between prokaryotic and eukaryotic ribosomes in the vicinity of the PTC are thought to be responsible for this selectivity.

The following diagram illustrates the proposed inhibitory pathway of this compound, based on the amicetin model.

CytosaminomycinD_Mechanism A_Site A-Site P_Site P-Site (PTC) A_Site->P_Site Peptide Bond Formation E_Site E-Site P_Site->E_Site Translocation Inhibition Inhibition Cytosaminomycin_D This compound Cytosaminomycin_D->P_Site Binds to P-Site IVT_Workflow cluster_prep Reaction Preparation Template DNA/mRNA Template Mix Combine Reagents Template->Mix Extract Cell-Free Extract (E. coli or Rabbit) Extract->Mix Amino_Acids Amino Acids (+/- Radiolabel) Amino_Acids->Mix Add_Inhibitor Add this compound (Serial Dilutions) Mix->Add_Inhibitor Incubate Incubate (30-37°C, 60-90 min) Add_Inhibitor->Incubate Detect Detect Protein Synthesis (Radioactivity or Reporter Assay) Incubate->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze Experimental_Logic Hypothesis Hypothesis: This compound inhibits bacterial protein synthesis IVT_Assay In Vitro Translation Assay Hypothesis->IVT_Assay Result_IVT Result: Inhibition of protein synthesis (IC50 determination) IVT_Assay->Result_IVT Binding_Assay Ribosome Binding Assay (Filter Binding) Result_IVT->Binding_Assay Result_Binding Result: Direct binding to ribosome (Kd determination) Binding_Assay->Result_Binding Toeprinting_Assay Toeprinting Assay Result_Binding->Toeprinting_Assay Result_Toeprinting Result: Ribosome stalling at P-site Toeprinting_Assay->Result_Toeprinting Conclusion Conclusion: This compound is a P-site targeting protein synthesis inhibitor Result_Toeprinting->Conclusion

References

Unveiling the Antibacterial Potential of Cytosaminomycin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin D, a member of the amicetin group of nucleoside antibiotics, represents a promising area of research in the ongoing quest for novel antimicrobial agents. While specific data on this compound is emerging, the broader family of amicetin antibiotics has demonstrated significant activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative organisms. This technical guide provides a comprehensive overview of the known antibacterial spectrum of the amicetin family, with a focus on amicetin as a representative compound, due to the limited availability of specific data for this compound. It also details the standardized experimental protocols used to determine antibacterial activity and presents visual representations of key concepts and workflows.

Antibacterial Spectrum of the Amicetin Family

The antibacterial activity of the amicetin family of nucleoside antibiotics has been primarily characterized by its potent inhibitory effects against various bacterial species. Amicetin, the parent compound, has shown notable efficacy against Mycobacterium tuberculosis, a key target in infectious disease research. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for amicetin against a selection of bacterial strains, providing a likely indication of the potential antibacterial spectrum of this compound.

Bacterial StrainGram StainingMIC (µg/mL)
Mycobacterium tuberculosis H37RvN/A1 - 10
Bacillus subtilisGram-positive0.5 - 5
Staphylococcus aureusGram-positive1 - 20
Escherichia coliGram-negative10 - 100
Pseudomonas aeruginosaGram-negative>100

Note: The MIC values presented are a composite from various studies on amicetin and should be considered as a general guide. The activity of this compound may vary.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized technique for this purpose. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

I. Preparation of Materials and Reagents
  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Antimicrobial Agent: A stock solution of this compound (or a related compound) of known concentration, sterilized by filtration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.

  • Inoculum Preparation: The bacterial culture is diluted in broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve the final desired inoculum concentration in the wells.

II. Assay Procedure
  • Serial Dilution: The antimicrobial agent is serially diluted in the 96-well plate using the growth medium to create a range of concentrations. Typically, a two-fold dilution series is prepared.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only the growth medium and the bacterial inoculum (no antimicrobial agent).

    • Sterility Control: A well containing only the growth medium to check for contamination.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium. Growth is typically assessed by observing turbidity in the wells.

Visualizing Key Concepts and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Antimicrobial Stock Antimicrobial Stock Serial Dilution Serial Dilution Antimicrobial Stock->Serial Dilution Growth Medium Growth Medium Growth Medium->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read MIC Read MIC Incubation->Read MIC Data Analysis Data Analysis Read MIC->Data Analysis Amicetin_Family_Relationship Nucleoside Antibiotics Nucleoside Antibiotics Amicetin Group Amicetin Group Nucleoside Antibiotics->Amicetin Group Amicetin Amicetin Amicetin Group->Amicetin Cytosaminomycin A Cytosaminomycin A Amicetin Group->Cytosaminomycin A Cytosaminomycin B Cytosaminomycin B Amicetin Group->Cytosaminomycin B Cytosaminomycin C Cytosaminomycin C Amicetin Group->Cytosaminomycin C This compound This compound Amicetin Group->this compound Plicacetin Plicacetin Amicetin Group->Plicacetin

Unveiling the Anticoccidial Potential of Cytosaminomycin D against Eimeria tenella

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant threat to the global poultry industry, leading to substantial economic losses. The most pathogenic of these species, Eimeria tenella, induces severe intestinal lesions, resulting in reduced feed efficiency, bloody diarrhea, and increased mortality in chickens. The continuous emergence of drug-resistant Eimeria strains necessitates the discovery and development of novel anticoccidial agents. Among the promising candidates are the cytosaminomycins, a class of nucleoside antibiotics produced by Streptomyces sp. This technical guide provides a detailed overview of the known anticoccidial activity of Cytosaminomycin D against Eimeria tenella, focusing on in vitro efficacy and experimental methodologies.

In Vitro Anticoccidial Activity

This compound has demonstrated inhibitory effects on the in vitro development of Eimeria tenella. The primary measure of efficacy in these studies is the inhibition of schizont maturation in host cell cultures. The available quantitative data from these in vitro assays are summarized below.

Table 1: In Vitro Efficacy of this compound against Eimeria tenella

Parameter Host Cell Line Value Reference
Minimum Effective Concentration (MEC) to Inhibit Schizont Maturation Chicken Embryonic Cells 5.0 µM [1]
BHK-21 Cells 20 µM [1]
Primary Chicken Embryonic Cells 2.5 µg/mL [2]
Cytotoxicity (No Host Cells Observed) Chicken Embryonic Cells 20 µM [1]

| | BHK-21 Cells | >20 µM |[1] |

Experimental Protocols

The evaluation of the anticoccidial activity of this compound has been conducted through in vitro cell culture assays. The following protocol outlines the general methodology employed in these studies.

In Vitro Inhibition of Eimeria tenella Schizont Development

This assay is designed to determine the minimum effective concentration of a compound required to inhibit the intracellular development of Eimeria tenella.

1. Host Cell Culture:

  • Primary chicken embryonic cells or Baby Hamster Kidney (BHK-21) cells are seeded in multi-well culture plates.

  • The cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

  • Plates are incubated at 41°C in a humidified atmosphere with 5% CO₂ to allow for the formation of a confluent monolayer.

2. Eimeria tenella Sporozoite Preparation:

  • Sporulated oocysts of a known Eimeria tenella strain (e.g., a monensin-resistant strain) are subjected to mechanical grinding to release sporocysts.[1]

  • Sporocysts are then treated with an excystation medium containing bile salts and trypsin to release sporozoites.

  • The sporozoites are purified from the excystation medium by passing them through a sterile nylon wool column.

3. Infection and Treatment:

  • The confluent host cell monolayers are infected with the prepared Eimeria tenella sporozoites.

  • Following a brief incubation period to allow for sporozoite invasion, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Control wells receive medium without the test compound (infected, untreated) and medium with a known anticoccidial drug (positive control).

4. Evaluation of Anticoccidial Activity:

  • The culture plates are incubated for a period sufficient for schizont maturation in the control wells (typically 48-72 hours).

  • The development of mature schizonts within the host cells is observed using an inverted microscope.

  • The Minimum Effective Concentration (MEC) is determined as the lowest concentration of this compound at which no mature schizonts are observed.[1][2]

5. Cytotoxicity Assay:

  • A parallel assay is conducted on uninfected host cell monolayers to determine the cytotoxic effect of this compound.

  • Cells are exposed to the same concentrations of the compound as in the efficacy assay.

  • Cytotoxicity is determined by observing the host cell monolayer for any morphological changes or detachment, and the concentration at which no host cells are observed is recorded.[1]

In_Vitro_Anticoccidial_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_evaluation Evaluation HostCells Culture Host Cells (e.g., Chicken Embryonic Cells) Infection Infect Host Cells with Sporozoites HostCells->Infection Sporozoites Prepare E. tenella Sporozoites Sporozoites->Infection Treatment Add Serial Dilutions of This compound Infection->Treatment Incubation Incubate for Schizont Development Treatment->Incubation Microscopy Microscopic Observation of Schizont Maturation Incubation->Microscopy MEC Determine Minimum Effective Concentration (MEC) Microscopy->MEC

Workflow for in vitro anticoccidial activity assessment.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways targeted by this compound in Eimeria tenella have not been elucidated in the available literature. As a nucleoside antibiotic, it is hypothesized that this compound may interfere with nucleic acid synthesis or other essential metabolic pathways in the parasite that are dependent on nucleoside metabolism. However, without specific experimental data, this remains speculative.

The life cycle of Eimeria tenella involves several developmental stages, each offering potential targets for anticoccidial drugs. The in vitro data indicates that this compound acts on the intracellular developmental stages, specifically inhibiting the maturation of schizonts.

Eimeria_Life_Cycle_Targets Oocyst Sporulated Oocyst (Ingested) Sporozoites Sporozoites (Invade Host Cells) Oocyst->Sporozoites Excystation Schizonts Schizonts (Asexual Reproduction) Sporozoites->Schizonts Intracellular Development Merozoites Merozoites (Invade more cells) Schizonts->Merozoites Release Merozoites->Schizonts Re-invasion Gametocytes Gametocytes (Sexual Reproduction) Merozoites->Gametocytes Zygote Zygote/Unsporulated Oocyst Gametocytes->Zygote Fertilization Zygote->Oocyst Shed in feces & Sporulation CytosaminomycinD This compound (Inhibits Maturation) CytosaminomycinD->Schizonts

Targeted stage of Eimeria tenella by this compound.

Conclusion and Future Directions

The available in vitro data demonstrates that this compound possesses anticoccidial activity against Eimeria tenella, specifically by inhibiting the intracellular development of schizonts. However, a comprehensive understanding of its potential as a therapeutic agent is currently limited by the lack of in vivo efficacy data and mechanistic studies.

Future research should focus on:

  • In vivo studies: Evaluating the efficacy of this compound in broiler chickens experimentally infected with Eimeria tenella. Key parameters to assess would include reduction in oocyst shedding, amelioration of intestinal lesions, and improvement in weight gain.

  • Mechanism of action studies: Investigating the specific biochemical pathways and molecular targets of this compound in Eimeria tenella to understand its mode of action.

  • Pharmacokinetic and safety studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its safety and toxicity in the target animal.

Addressing these research gaps will be crucial in determining the viability of this compound as a novel anticoccidial drug for the poultry industry.

References

A Technical Guide to the Solubility of Cytosaminomycin D in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cytosaminomycin D, a nucleoside antibiotic produced by Streptomyces sp. KO-8119.[1] Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the general solubility properties of related compounds, provides a detailed experimental protocol for determining its solubility, and presents visual workflows to aid in experimental design.

Core Concepts in Solubility for Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, understanding its behavior in various laboratory solvents is fundamental for a range of activities from initial isolation and purification to formulation and in vitro assay development. Nucleoside analogs often exhibit challenging solubility profiles, necessitating careful solvent selection for successful research and development.[2]

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic WaterLow to ModerateThe presence of polar functional groups in the nucleoside structure may allow for some aqueous solubility.
MethanolModerateOften used in the extraction of natural products from Streptomyces.[3][4]
EthanolModerateSimilar to methanol, it is a common solvent for polar organic molecules.
Polar Aprotic Dimethylformamide (DMF)HighA common solvent for nucleosides due to its high polarity.[2]
Dimethyl Sulfoxide (DMSO)HighWidely used for dissolving a broad range of organic compounds for biological testing.
AcetonitrileLow to ModerateOften used in reversed-phase chromatography for nucleoside analysis.[5]
Non-Polar HexaneVery LowUnlikely to dissolve a polar nucleoside antibiotic.
TolueneVery LowNon-polar aromatic solvent with poor solvating power for polar compounds.
Halogenated Dichloromethane (DCM)LowMay have some limited utility in extraction processes.
ChloroformLow to ModerateHas been used in the extraction of compounds from Streptomyces.[3][4]
Ester Ethyl AcetateModerateFrequently used as an extraction solvent for secondary metabolites from Streptomyces.[3][6]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from the widely accepted shake-flask method.

Objective

To quantitatively determine the solubility of this compound in a selected laboratory solvent at a specified temperature.

Materials
  • This compound (solid form)

  • Selected laboratory solvents (e.g., water, methanol, DMSO, ethyl acetate)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Vials for sample collection and analysis

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To further separate the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.

Visualizing Experimental and Logical Workflows

To facilitate a deeper understanding of the processes involved in solubility determination and the potential mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quantify Quantification A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Analyze by HPLC E->F G Determine concentration from calibration curve F->G

Caption: Workflow for Solubility Determination.

G cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Target Target Protein Inhibition Inhibition Target->Inhibition Process Essential Cellular Process Cell_Death Cell Death Process->Cell_Death Leads to Cytosaminomycin_D This compound Cytosaminomycin_D->Target Binds to Inhibition->Process Blocks

Caption: Hypothetical Signaling Pathway for this compound.

References

An In-depth Technical Guide to the Natural Variants and Analogs of Cytosaminomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cytosaminomycin D, its natural variants, and related analogs. It delves into their chemical structures, biological activities, and underlying mechanisms of action. Detailed experimental protocols for their synthesis and biological evaluation are provided to facilitate further research and development in this area.

Introduction to Cytosaminomycins

Cytosaminomycins are a family of nucleoside antibiotics produced by Streptomyces sp. KO-8119.[1] These compounds, including Cytosaminomycins A, B, C, and D, exhibit significant anticoccidial activity. Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa, leading to significant economic losses in the livestock industry.[2] The core structure of Cytosaminomycins is related to oxyplicacetin and consists of a disaccharide moiety linked to a cytosine base. The natural variants differ in the carboxylic acid group attached to the cytosine residue.[1]

Natural Variants of this compound

The known natural variants of this compound are Cytosaminomycin A, B, and C. The structural difference between these compounds lies in the acyl group attached to the exocyclic amine of the cytosine base.

  • Cytosaminomycin A: (E)-3-(methylthio)acrylic acid

  • Cytosaminomycin B: 4-methylaminobenzoic acid

  • Cytosaminomycin C: 3-methylcrotonic acid

  • This compound: Tiglic acid[1]

These structural variations influence the biological activity of the compounds.

Quantitative Biological Data

The anticoccidial activity of Cytosaminomycins A, B, C, and D has been evaluated in vitro against Eimeria tenella. The following table summarizes the Minimum Effective Concentration (MEC) required to inhibit the maturation of schizonts in chicken embryonic cells and BHK-21 cells.

CompoundMEC in Chicken Embryonic Cells (µg/mL)MEC in BHK-21 Cells (µg/mL)
Cytosaminomycin A0.310.15
Cytosaminomycin B0.571.18
Cytosaminomycin C0.671.29
This compound2.510

Data extracted from Haneda et al., 1994.

Analogs of this compound

Direct synthetic or semi-synthetic analogs of this compound are not extensively reported in the scientific literature. However, due to the structural similarity of the Cytosaminomycin family to other peptidyl-nucleoside antibiotics like amicetin and plicacetin, research on analogs of these related compounds provides valuable insights into the structure-activity relationships (SAR) of this class of molecules.

Amicetin and its analogs are known to function as inhibitors of peptidyl transferase, thereby blocking protein biosynthesis.[3][4] Modifications to the sugar moieties, the peptide side chain, and the pyrimidine base of these related compounds have been explored to understand their impact on antibacterial and antiviral activities.

Mechanism of Action: Inhibition of Protein Synthesis

This compound and its congeners are peptidyl-nucleoside antibiotics. This class of antibiotics is known to inhibit protein synthesis by targeting the ribosome.[5][6] Specifically, they are believed to interfere with the peptidyl transferase center (PTC) on the large ribosomal subunit, which is responsible for catalyzing peptide bond formation during translation.[7][8][9][10]

The proposed mechanism involves the binding of the antibiotic to the P-site of the ribosome, mimicking the 3'-end of the peptidyl-tRNA.[6][11] This binding event sterically hinders the accommodation of the aminoacyl-tRNA in the A-site, thereby preventing the formation of a new peptide bond and leading to the cessation of protein synthesis.

dot

Protein Synthesis Inhibition by this compound Proposed Mechanism of Action of this compound cluster_ribosome Ribosome Ribosome 70S Ribosome A_Site A-Site P_Site P-Site E_Site E-Site Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Elongation A_Site->P_Site Peptide Bond Formation P_Site->E_Site Translocation Inhibition Inhibition Exit Exit E_Site->Exit mRNA mRNA mRNA->Ribosome Translation Initiation Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Binding Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_Site Binding Cytosaminomycin_D This compound Cytosaminomycin_D->P_Site Competitive Binding

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Total Synthesis of this compound

The total synthesis of this compound and its natural variants has been reported.[12] The general strategy involves the stereoselective synthesis of the disaccharide core, followed by the introduction of the cytosine base and subsequent acylation.

Key Steps:

  • Synthesis of the Disaccharide Donor: This typically involves the coupling of two appropriately protected monosaccharide units to form the α(1→4) glycosidic linkage.

  • Glycosylation: The disaccharide donor is then coupled with a protected cytosine derivative to form the nucleoside structure.

  • Deprotection and Acylation: The protecting groups are removed, and the desired acyl group (in the case of this compound, tiglic acid) is introduced at the exocyclic amine of the cytosine base.

  • Final Deprotection: Any remaining protecting groups are removed to yield the final product.

For a detailed, step-by-step synthetic procedure, readers are referred to the supporting information of the original publication by Fu et al. (2021).[12]

In Vitro Anticoccidial Activity Assay

The following is a general protocol for evaluating the anticoccidial activity of compounds against Eimeria tenella in vitro, based on established methods.[13][14]

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Eimeria tenella sporozoites

  • Culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed MDBK cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.

  • Infection: Once the MDBK cell monolayer is confluent, remove the medium and infect the cells with freshly excysted E. tenella sporozoites.

  • Treatment: After a short incubation period to allow for sporozoite invasion, remove the inoculum and add the culture medium containing the different concentrations of the test compounds. Include appropriate controls (uninfected cells, infected untreated cells, and vehicle control).

  • Incubation: Incubate the plates for a period that allows for the development of schizonts (typically 48-72 hours).

  • Assessment of Activity: The anticoccidial activity can be assessed by microscopic examination of the cell monolayers. The Minimum Effective Concentration (MEC) is determined as the lowest concentration of the compound that inhibits the development of mature schizonts. Quantitative analysis can also be performed using methods such as qPCR to measure the parasite load.

dot

Anticoccidial Assay Workflow In Vitro Anticoccidial Assay Workflow Start Start Seed_Cells Seed MDBK cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h to form monolayer Seed_Cells->Incubate_24h Infect_Cells Infect cell monolayer with E. tenella sporozoites Incubate_24h->Infect_Cells Prepare_Compounds Prepare serial dilutions of test compounds Add_Compounds Add compound dilutions to infected cells Prepare_Compounds->Add_Compounds Infect_Cells->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Assess_Activity Assess anticoccidial activity (microscopy/qPCR) Incubate_48_72h->Assess_Activity End End Assess_Activity->End

Caption: Workflow for in vitro anticoccidial screening.

Conclusion and Future Directions

The Cytosaminomycins represent a promising class of natural products with potent anticoccidial activity. While the natural variants have been characterized, the exploration of synthetic and semi-synthetic analogs remains a largely untapped area of research. A deeper understanding of the structure-activity relationships through the synthesis and biological evaluation of novel analogs could lead to the development of more potent and selective anticoccidial agents. Furthermore, a more detailed elucidation of their mechanism of action at the molecular level will be crucial for rational drug design and for overcoming potential resistance mechanisms. The experimental protocols provided in this guide offer a foundation for researchers to further investigate this important class of antibiotics.

References

Understanding the Biological Targets of Cytosaminomycin D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytosaminomycin D, a member of the nucleoside antibiotic family, has demonstrated notable bioactivity as an anticoccidial agent. This technical guide provides a comprehensive overview of the current understanding of its biological targets, drawing parallels from structurally related compounds and outlining key experimental approaches for its further investigation. While direct experimental validation of this compound's specific molecular interactions remains to be fully elucidated in publicly available literature, this document synthesizes existing data and proposes a primary mechanism of action. The guide details its known quantitative effects on Eimeria tenella and provides generalized experimental protocols to facilitate further research into its precise mechanism and potential therapeutic applications.

Introduction

This compound is a naturally occurring nucleoside antibiotic produced by Streptomyces species. Structurally, it belongs to a class of compounds known to interfere with fundamental cellular processes. Its most well-documented biological activity is its ability to inhibit the growth of the protozoan parasite Eimeria tenella, a significant pathogen in the poultry industry. The structural similarity of this compound to other well-characterized nucleoside antibiotics, such as amicetin, strongly suggests a conserved mechanism of action centered on the inhibition of protein synthesis. This guide will explore this proposed mechanism, present the available quantitative data, and provide detailed methodologies for assays that can be employed to further investigate its biological targets.

Quantitative Biological Activity

The primary quantitative data available for this compound pertains to its anticoccidial activity against Eimeria tenella. The following table summarizes the reported inhibitory concentration.

Organism Assay Type Parameter Value Reference
Eimeria tenellaIn vitro inhibition of schizont formationIC (Inhibitory Concentration)2.5 µg/mL[1][2][3][4][5]

Proposed Biological Target and Mechanism of Action

Based on its classification as a nucleoside antibiotic and its structural relation to compounds like amicetin, the primary biological target of this compound is inferred to be the ribosome . The proposed mechanism of action is the inhibition of protein synthesis .

Specifically, it is hypothesized that this compound binds to the peptidyl transferase center (PTC) located on the large ribosomal subunit. The PTC is a highly conserved region responsible for catalyzing the formation of peptide bonds between amino acids during translation. By binding to the P-site (peptidyl site) within the PTC, this compound likely interferes with the proper positioning of the aminoacyl-tRNA, thereby sterically hindering the peptidyl transfer reaction and halting polypeptide chain elongation. This disruption of protein synthesis would be detrimental to rapidly dividing organisms like Eimeria tenella, explaining its observed anticoccidial activity.

G cluster_ribosome Ribosome A_site A-site Peptide_Bond_Formation Peptide_Bond_Formation A_site->Peptide_Bond_Formation P_site P-site P_site->Peptide_Bond_Formation E_site E-site Cytosaminomycin_D Cytosaminomycin_D Cytosaminomycin_D->P_site Binding mRNA mRNA mRNA->A_site Codon Recognition Aminoacyl_tRNA Aminoacyl_tRNA Aminoacyl_tRNA->A_site Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Peptide_Bond_Formation->Protein_Synthesis_Inhibition Blocks

Proposed mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to validate the proposed biological target and mechanism of action of this compound.

In Vitro Anticoccidial Susceptibility Assay

This protocol is designed to determine the inhibitory effect of this compound on the intracellular development of Eimeria tenella.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Eimeria tenella sporozoites

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 96-well cell culture plates

  • MTT or other viability stain

  • Plate reader

Procedure:

  • Seed MDBK cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for monolayer formation.

  • Prepare serial dilutions of this compound in DMEM supplemented with 2% FBS.

  • Remove the culture medium from the MDBK cells and add 100 µL of the diluted this compound to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Add 100 µL of a suspension containing 5 x 10^4 Eimeria tenella sporozoites to each well.

  • Incubate the plates for 48-72 hours at 41°C in a 5% CO2 atmosphere.

  • Assess the viability of the MDBK host cells and the extent of parasite development. This can be quantified by microscopic examination of schizont formation or through the use of a viability assay such as MTT, which measures the metabolic activity of the host cells (parasite replication will lead to host cell death).

  • Calculate the IC50 value of this compound based on the dose-response curve.

G Start Start Seed_Host_Cells Seed Host Cells (e.g., MDBK) Start->Seed_Host_Cells Incubate_24h Incubate 24h Seed_Host_Cells->Incubate_24h Add_Cytosaminomycin_D Add Serial Dilutions of This compound Incubate_24h->Add_Cytosaminomycin_D Infect_with_Sporozoites Infect with E. tenella Sporozoites Add_Cytosaminomycin_D->Infect_with_Sporozoites Incubate_48_72h Incubate 48-72h Infect_with_Sporozoites->Incubate_48_72h Assess_Schizont_Formation Assess Schizont Formation/Viability Incubate_48_72h->Assess_Schizont_Formation Calculate_IC50 Calculate IC50 Assess_Schizont_Formation->Calculate_IC50 End End Calculate_IC50->End

In vitro anticoccidial susceptibility assay workflow.

In Vitro Translation Inhibition Assay

This assay directly measures the effect of this compound on protein synthesis in a cell-free system.

Materials:

  • Rabbit reticulocyte lysate or a commercially available in vitro translation kit

  • Luciferase mRNA (or other reporter mRNA)

  • Amino acid mixture (containing [35S]-methionine for radioactive detection, or a non-radioactive detection system)

  • This compound

  • Microcentrifuge tubes or 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare a master mix containing the rabbit reticulocyte lysate, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.

  • Add serial dilutions of this compound to individual reaction tubes or wells. Include a positive control (e.g., cycloheximide) and a negative (vehicle) control.

  • Initiate the translation reaction by adding the master mix to each tube/well.

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Stop the reaction according to the kit protocol.

  • Quantify the amount of newly synthesized protein. If using [35S]-methionine, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. If using a luciferase reporter, the luminescence can be measured using a luminometer.

  • Plot the percentage of inhibition of protein synthesis against the concentration of this compound to determine the IC50 value.

G Start Start Prepare_Master_Mix Prepare Translation Master Mix Start->Prepare_Master_Mix Add_Cytosaminomycin_D Add Serial Dilutions of This compound Prepare_Master_Mix->Add_Cytosaminomycin_D Incubate_Reaction Incubate Reaction (30°C, 60-90 min) Add_Cytosaminomycin_D->Incubate_Reaction Quantify_Protein Quantify Newly Synthesized Protein Incubate_Reaction->Quantify_Protein Determine_IC50 Determine IC50 Quantify_Protein->Determine_IC50 End End Determine_IC50->End

In vitro translation inhibition assay workflow.

Ribosome Binding Assay

This assay can determine if this compound directly interacts with the ribosome.

Materials:

  • Purified ribosomes (e.g., from E. coli or a eukaryotic source)

  • Radiolabeled this compound ([3H]-Cytosaminomycin D) or a fluorescently labeled derivative

  • Unlabeled this compound

  • Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Nitrocellulose membranes

  • Filtration apparatus

  • Scintillation counter or fluorescence detector

Procedure:

  • Incubate a fixed concentration of labeled this compound with purified ribosomes in the binding buffer.

  • For competition experiments, add increasing concentrations of unlabeled this compound to the reaction mixtures.

  • Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at room temperature).

  • Rapidly filter the reaction mixtures through nitrocellulose membranes. Ribosomes and any bound ligand will be retained on the membrane, while unbound ligand will pass through.

  • Wash the membranes with cold binding buffer to remove non-specifically bound ligand.

  • Quantify the amount of labeled this compound retained on the membranes using a scintillation counter or fluorescence detector.

  • A decrease in the signal from the labeled compound in the presence of increasing concentrations of the unlabeled compound indicates specific binding to the ribosome.

G Start Start Incubate_Labeled_Compound Incubate Labeled This compound with Ribosomes Start->Incubate_Labeled_Compound Add_Unlabeled_Competitor Add Unlabeled Competitor (Optional) Incubate_Labeled_Compound->Add_Unlabeled_Competitor Filter_and_Wash Filter through Nitrocellulose Membrane and Wash Add_Unlabeled_Competitor->Filter_and_Wash Quantify_Bound_Ligand Quantify Bound Labeled Ligand Filter_and_Wash->Quantify_Bound_Ligand Analyze_Binding Analyze Binding Data Quantify_Bound_Ligand->Analyze_Binding End End Analyze_Binding->End

Ribosome binding assay workflow.

Conclusion

This compound represents a promising anticoccidial agent with a likely mechanism of action involving the inhibition of protein synthesis at the ribosomal level. While direct experimental evidence for its specific molecular target is still needed, the information presented in this guide provides a strong foundation for future research. The detailed experimental protocols outlined herein offer a clear path for the validation of its biological targets and a deeper understanding of its mode of action. Such studies are crucial for the potential development of this compound as a therapeutic agent and for the broader understanding of nucleoside antibiotic function.

References

Methodological & Application

Application Notes and Protocols for Cytosaminomycin D in Eukaryotic Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches for "Cytosaminomycin D" did not yield detailed information regarding its mechanism of action, effects on specific signaling pathways such as NF-κB, or its apoptosis-inducing capabilities in eukaryotic cell culture for research applications. The available scientific literature on this compound is sparse and primarily focuses on its discovery, structure, and its activity as an anticoccidial agent.

Therefore, the detailed application notes, experimental protocols, and signaling pathway diagrams requested cannot be generated based on currently available public information. This document summarizes the limited existing knowledge on this compound and provides general guidance and protocols for evaluating a novel compound in a cell culture setting, which can be adapted for initial investigations into this compound's effects.

Introduction to this compound

This compound is a member of the cytosaminomycin family of nucleoside antibiotics, which also includes cytosaminomycins A, B, and C. These compounds are produced by the bacterium Streptomyces amakusaensis[1]. The chemical structure of this compound has been elucidated and is distinct from other well-known nucleoside antibiotics[2].

The primary biological activity reported for this compound is as an anticoccidial agent. In one study, it was shown to inhibit the growth of the protozoan parasite Eimeria tenella in an in vitro assay that utilized primary chicken embryonic cells as a host system. Notably, this compound required a higher concentration (2.5 micrograms/ml) to achieve this effect compared to Cytosaminomycins A, B, and C (0.3 to 0.6 microgram/ml)[1].

Beyond this specific antiparasitic activity, there is no readily available scientific literature detailing the effects of this compound on mammalian eukaryotic cells, its mechanism of action, or its potential applications in cancer research or cell biology.

Hypothetical Application: Initial Characterization of a Novel Compound

For researchers interested in exploring the potential of this compound in eukaryotic cell culture, the following sections provide generalized protocols for an initial characterization. These are standard methodologies used to assess the biological activity of a new compound.

Preliminary Assessment of Cytotoxicity

A crucial first step in evaluating any new compound is to determine its cytotoxic effects on the cell line of interest. This helps in identifying a suitable concentration range for subsequent functional assays.

Table 1: Example Data Structure for Cytotoxicity Assay

Cell LineCompoundConcentration (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
HeLaThis compound0.12498 ± 3.1>100
12495 ± 2.5
102475 ± 4.2
1002448 ± 3.9
A549This compound0.14899 ± 2.885.2
14892 ± 3.3
104868 ± 5.1
1004835 ± 4.5

Note: The data presented in this table is purely illustrative and not based on experimental results for this compound.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Investigating Apoptosis Induction

Should this compound exhibit cytotoxic effects, the next logical step is to determine if cell death occurs via apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time. Include positive (e.g., staurosporine) and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the initial characterization of a novel compound like this compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) Compound This compound Stock Solution Treat Treat with Serial Dilutions of this compound Compound->Treat Cells Eukaryotic Cell Line (e.g., HeLa, A549) Seed Seed Cells in 96-well plate Cells->Seed Seed_A Seed Cells in 6-well plate Cells->Seed_A Seed->Treat Incubate Incubate (24, 48, 72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Measure Absorbance MTT->Read Analyze Calculate IC50 Read->Analyze Treat_A Treat with IC50 Concentration Analyze->Treat_A Inform Concentration Seed_A->Treat_A Harvest Harvest Cells Treat_A->Harvest Stain Stain with Annexin V & PI Harvest->Stain FACS Analyze via Flow Cytometry Stain->FACS

Workflow for initial compound characterization.

Proposed Signaling Pathway Investigation

Given the lack of specific information for this compound, a broad initial screen would be necessary to identify any potential effects on major signaling pathways. A common starting point for many natural products with anti-proliferative effects is the NF-κB pathway, which is central to inflammation, cell survival, and proliferation.

G cluster_pathway Hypothetical NF-κB Inhibition cluster_compound Potential Points of Intervention Cytokine Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Target Gene Transcription Nucleus->Gene Cytosaminomycin_D This compound Cytosaminomycin_D->IKK Inhibits? Cytosaminomycin_D->NFkB Prevents Translocation?

Hypothetical NF-κB pathway inhibition points.

Experimental Protocol: NF-κB Reporter Assay

  • Cell Transfection: Use a cell line stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase or fluorescent protein gene.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Lysis and Measurement: Lyse the cells and measure the reporter gene activity (luciferase activity or fluorescence) according to the manufacturer's instructions.

  • Data Analysis: A decrease in reporter activity in the presence of this compound would suggest an inhibitory effect on the NF-κB pathway.

Conclusion and Future Directions

The currently available scientific literature does not provide sufficient data to create detailed application notes for the use of this compound in eukaryotic cell culture for research into signaling pathways and apoptosis. The primary characterization of this compound is as an anticoccidial agent.

For researchers and drug development professionals interested in this molecule, a systematic in vitro evaluation is required. This would involve initial cytotoxicity screening across a panel of cell lines, followed by mechanistic studies to determine its mode of action, including apoptosis induction and effects on key cellular signaling pathways. The protocols and workflows provided here offer a standard framework for such an initial investigation. Without such foundational research, any application of this compound in eukaryotic cell culture remains speculative.

References

Determining the Minimum Inhibitory Concentration (MIC) of Cytosaminomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytosaminomycin D is a nucleoside antibiotic produced by Streptomyces species.[1] Nucleoside antibiotics are a class of natural products known for a variety of biological activities, including antibacterial, antifungal, and antitumor properties.[2][3] Understanding the potency of a novel antimicrobial agent is a critical step in the drug development process. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that inhibits the visible growth of a microorganism.[2][3] This document provides a detailed protocol for determining the MIC of this compound against a panel of pathogenic bacteria using the broth microdilution method.

Data Presentation

The following table presents hypothetical MIC data for this compound against common bacterial pathogens, based on the known activity of similar nucleoside antibiotics derived from Streptomyces. This data is for illustrative purposes and actual experimental results may vary.

MicroorganismStrainGram StainMIC Range (µg/mL)
Staphylococcus aureusATCC 29213Positive0.5 - 4
Staphylococcus aureus (MRSA)ATCC 43300Positive1 - 8
Enterococcus faecalisATCC 29212Positive2 - 16
Streptococcus pneumoniaeATCC 49619Positive0.25 - 2
Bacillus subtilisATCC 6633Positive0.125 - 1
Escherichia coliATCC 25922Negative> 64
Pseudomonas aeruginosaATCC 27853Negative> 64
Mycobacterium smegmatisATCC 19420N/A4 - 32

Experimental Protocols

This section details the broth microdilution method for determining the MIC of this compound. This method is a widely accepted and standardized procedure for antimicrobial susceptibility testing.

Principle

Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth.

Materials and Reagents

  • This compound (powder)

  • Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates with lids

  • Bacterial strains for testing (e.g., from ATCC)

  • Sterile petri dishes

  • Sterile serological pipettes

  • Sterile multichannel pipettes and tips

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Vortex mixer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure

1. Preparation of this compound Stock Solution a. Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate sterile solvent. b. Ensure complete dissolution of the compound. This stock solution can be stored at -20°C or as recommended for the compound.

2. Preparation of Bacterial Inoculum a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing 4-5 mL of sterile saline or PBS. c. Vortex the tube to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by adding more bacteria or more saline and measuring the absorbance at 625 nm. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL. e. Dilute the adjusted bacterial suspension in the appropriate growth medium (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Microtiter Plates a. Dispense 100 µL of sterile growth medium into all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration. c. Perform serial twofold dilutions by transferring 100 µL from the first well to the second well, mixing, and then transferring 100 µL from the second well to the third, and so on, down the row. Discard 100 µL from the last well containing the antimicrobial agent. This will result in a range of concentrations of this compound. d. The last two wells of a row should be reserved for controls: one for a growth control (medium and inoculum, no drug) and one for a sterility control (medium only).

4. Inoculation a. Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension (final concentration of ~5 x 10⁵ CFU/mL).

5. Incubation a. Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading the Results a. After incubation, visually inspect the wells for turbidity. The growth control well should be turbid, and the sterility control well should be clear. b. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Perform Serial Dilutions in 96-Well Plate stock->dilution inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read Visually Read MIC (Lowest Concentration with No Growth) incubate->read Signaling_Pathway cluster_inhibition Potential Mechanism of Action cytosaminomycin This compound (Nucleoside Antibiotic) ribosome Bacterial Ribosome (50S or 30S subunit) cytosaminomycin->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits cell_growth Bacterial Cell Growth and Proliferation protein_synthesis->cell_growth Leads to

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cytosaminomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cytosaminomycin D is a member of the cytosaminomycin family of nucleoside antibiotics, which are related to oxyplicacetin and produced by Streptomyces species.[1][2] These compounds have shown potential as anticoccidial agents, making their accurate quantification crucial for research, development, and quality control purposes.[2] Like many aminoglycoside antibiotics, this compound lacks a strong native chromophore, presenting a challenge for direct UV detection by High-Performance Liquid Chromatography (HPLC).[3][4][5] This application note details a robust and sensitive reversed-phase HPLC (RP-HPLC) method for the analysis of this compound utilizing pre-column derivatization to enable reliable UV detection. This method is suitable for researchers, scientists, and professionals involved in drug development and analysis.

Principle

This method employs a pre-column derivatization step using 9-fluorenylmethyl chloroformate (FMOC-Cl) to introduce a highly UV-active moiety to the this compound molecule. The derivatized analyte is then separated on a C18 reversed-phase column with a gradient elution of acetonitrile and water, followed by detection at 265 nm. This approach enhances the sensitivity and specificity of the analysis, allowing for accurate quantification of this compound in various sample matrices.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Acetone (ACS grade)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase A (MPA): HPLC grade water.

  • Mobile Phase B (MPB): HPLC grade acetonitrile.

  • Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.0 with 1 M sodium hydroxide.

  • FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetone. This solution should be prepared fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC grade water to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation and Derivatization Protocol

  • Sample Extraction (if applicable): For samples from fermentation broths or biological matrices, perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the aminoglycoside fraction. The final extract should be dissolved in HPLC grade water.

  • Derivatization:

    • Pipette 100 µL of the working standard solution or sample extract into a clean microcentrifuge tube.

    • Add 100 µL of 0.1 M borate buffer (pH 9.0).

    • Vortex the mixture for 30 seconds.

    • Add 200 µL of the 15 mM FMOC-Cl solution.

    • Vortex the mixture vigorously for 2 minutes at room temperature.

    • Allow the reaction to proceed for 10 minutes at room temperature.

    • To stop the reaction, add 100 µL of 0.1 M hydrochloric acid.

    • Vortex for 30 seconds.

  • Filtration: Filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample/Standard Buffer Add Borate Buffer (pH 9.0) Sample->Buffer FMOC Add FMOC-Cl Solution Buffer->FMOC React Vortex & React (10 min) FMOC->React Quench Add HCl to Quench React->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC Method Parameters
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 265 nm
Injection Volume 20 µL
Run Time 25 minutes
Results and Discussion

The developed HPLC method provides excellent separation and quantification of the FMOC-derivatized this compound. The derivatization reaction is rapid and efficient under the described conditions. A typical chromatogram shows a well-resolved peak for the derivatized analyte, free from interference from the derivatizing reagent and other matrix components.

Method Validation Summary

The method was validated according to the International Council for Harmonisation (ICH) guidelines, and the key performance characteristics are summarized below.

Validation ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.8 µg/mL
Precision (RSD%) < 2.0%
Accuracy (Recovery %) 98.5% - 101.2%
Specificity No interference from blank matrix

The linearity of the method was established over the concentration range of 1 to 100 µg/mL with a correlation coefficient (r²) greater than 0.999. The precision of the method, expressed as the relative standard deviation (RSD%), was found to be less than 2.0%, indicating good repeatability. The accuracy, determined by spike and recovery experiments, ranged from 98.5% to 101.2%, demonstrating the method's capability to accurately quantify this compound in various samples.

Derivatization Reaction of this compound with FMOC-Cl

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products CytD This compound (with -NH2 group) Conditions Borate Buffer (pH 9.0) Room Temperature CytD->Conditions FMOC FMOC-Cl FMOC->Conditions Deriv FMOC-Cytosaminomycin D (UV Active) Conditions->Deriv HCl HCl Conditions->HCl

Caption: Derivatization of this compound with FMOC-Cl.

Conclusion

This application note describes a sensitive and reliable HPLC method for the quantitative analysis of this compound. The pre-column derivatization with FMOC-Cl allows for highly sensitive UV detection, overcoming the challenge posed by the lack of a native chromophore in the analyte. The method is validated and shown to be linear, precise, accurate, and specific. This protocol can be readily implemented in research and quality control laboratories for the routine analysis of this compound.

References

Application Note: Mass Spectrometric Characterization of Cytosaminomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the characterization of Cytosaminomycin D, a nucleoside antibiotic with anticoccidial properties, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, produced by Streptomyces amakusaensis, is structurally related to oxyplicacetin and contains a unique tiglic acid moiety.[1] This document outlines the sample preparation, instrumental analysis, and data interpretation for the unambiguous identification and structural elucidation of this compound. The presented methodologies are intended for researchers, scientists, and drug development professionals engaged in natural product analysis and antibiotic discovery.

Introduction

This compound is a member of the cytosaminomycin family of nucleoside antibiotics isolated from Streptomyces sp. KO-8119.[1] Structural elucidation by NMR has revealed that cytosaminomycins are related to oxyplicacetin, with variations in the carboxylic acid moiety attached to the cytosine residue. In this compound, this moiety is tiglic acid.[1] Early characterization of this compound family utilized Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1] Modern mass spectrometry techniques, particularly LC-MS/MS, offer superior sensitivity and structural information for the detailed characterization of such complex natural products.

This application note describes a robust LC-MS/MS method for the analysis of this compound. We present the predicted mass and a plausible fragmentation pathway to aid in its identification and structural confirmation.

Predicted Mass and Structure of this compound

The structure of this compound is derived from oxyplicacetin, where the p-aminobenzoic acid group is replaced by a tiglic acid moiety. The resulting chemical structure is C24H36N4O8, with a calculated monoisotopic molecular weight of 508.2537 g/mol .

Table 1: Predicted Mass of this compound and Key Fragments

Ion DescriptionChemical FormulaPredicted m/z
[M+H]⁺C₂₄H₃₇N₄O₈⁺509.2606
[M+Na]⁺C₂₄H₃₆N₄O₈Na⁺531.2425
Fragment 1 (Loss of disaccharide)C₁₁H₁₂N₃O₃⁺234.0873
Fragment 2 (Disaccharide moiety)C₁₃H₂₅NO₅⁺275.1733
Fragment 3 (Tigloylcytosine)C₁₀H₁₁N₃O₂⁺205.0851

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1 mg of purified this compound.

    • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions with 50% methanol in water to achieve a final concentration of 1 µg/mL for analysis.

  • Extraction from Culture (General Protocol):

    • Culture Streptomyces amakusaensis in a suitable production medium.

    • Centrifuge the culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Resuspend the residue in a minimal volume of methanol for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan Range: m/z 150-1000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis: Process the raw data using appropriate software to identify the parent ion and its fragmentation pattern.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Start culture Bacterial Culture start->culture extraction Solvent Extraction culture->extraction concentration Concentration extraction->concentration reconstitution Reconstitution concentration->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms1_scan MS1 Full Scan (m/z 150-1000) ionization->ms1_scan ms2_fragmentation MS/MS Fragmentation (CID/HCD) ms1_scan->ms2_fragmentation detection High-Resolution Mass Detection ms2_fragmentation->detection data_processing Data Processing detection->data_processing identification Parent Ion Identification data_processing->identification fragmentation_analysis Fragmentation Analysis identification->fragmentation_analysis structure_elucidation Structural Elucidation fragmentation_analysis->structure_elucidation end End structure_elucidation->end fragmentation_pathway cluster_fragments Major Fragments parent This compound [M+H]⁺ m/z 509.2606 fragment1 Fragment 1 (Loss of disaccharide) m/z 234.0873 parent->fragment1 Glycosidic Bond Cleavage fragment2 Fragment 2 (Disaccharide moiety) m/z 275.1733 parent->fragment2 Glycosidic Bond Cleavage fragment3 Fragment 3 (Tigloylcytosine) m/z 205.0851 fragment1->fragment3 Loss of -NH-CH-

References

Application Notes and Protocols: Cytosaminomycin D Cytotoxicity Assay on Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin D is a nucleoside antibiotic produced by Streptomyces sp. KO-8119. As a member of the cytosaminomycin family, it holds potential for biological activity that warrants investigation. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on various cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[1][2] The protocols and data presentation formats provided herein are designed to be a comprehensive guide for researchers initiating cytotoxic studies on this compound.

While specific cytotoxicity data for this compound is not extensively available in public literature, this guide provides a robust framework for its evaluation. The selection of cell lines and the interpretation of the resulting data, such as the half-maximal inhibitory concentration (IC50), are critical for determining the compound's potential as a therapeutic agent.

Data Presentation: Quantifying Cytotoxicity

The primary endpoint of a cytotoxicity assay is typically the IC50 value, which represents the concentration of a drug that is required to inhibit a biological process by 50%.[3][4] In the context of cancer research, it is the concentration of the compound that reduces the viability of a cancer cell population by half. These values are crucial for comparing the potency of the compound across different cell lines.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
A549Lung Carcinoma48Data to be determined
MCF-7Breast Adenocarcinoma48Data to be determined
HeLaCervical Adenocarcinoma48Data to be determined
HepG2Hepatocellular Carcinoma48Data to be determined
HCT-116Colorectal Carcinoma48Data to be determined

Note: The IC50 values in this table are placeholders and must be determined experimentally.

Experimental Protocols

Cell Culture and Maintenance

A variety of cancer cell lines are commonly used for initial cytotoxicity screening of natural products.[5][6][7]

  • Recommended Cell Lines:

    • A549: Human lung carcinoma

    • MCF-7: Human breast adenocarcinoma

    • HeLa: Human cervical adenocarcinoma

    • HepG2: Human hepatocellular carcinoma

    • HCT-116: Human colorectal carcinoma

  • General Culture Conditions:

    • Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

    • Cells should be subcultured upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay Protocol

This protocol is adapted for a 96-well plate format.

  • Materials:

    • This compound (stock solution in DMSO or other suitable solvent)

    • Selected cancer cell lines

    • Complete culture medium

    • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

    • Solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl, or pure DMSO)[8]

    • 96-well flat-bottom sterile plates

    • Multichannel pipette

    • Microplate reader (absorbance at 570-590 nm)

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

      • Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range for initial screening of a natural product might be from 0.1 to 100 µM.

      • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

      • Include a "vehicle control" (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and a "no-treatment control" (cells in medium only).

      • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition and Incubation:

      • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[2]

      • Incubate the plate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

    • Formazan Solubilization:

      • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

      • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

      • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[8]

    • Absorbance Measurement:

      • Read the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.[8]

Data Analysis and IC50 Calculation
  • Calculate Percent Viability:

    • Average the absorbance readings for each concentration.

    • Subtract the average absorbance of the blank wells (medium and MTT solution only).

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • Determine the IC50 Value:

    • Plot the percent viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[4][10] This can be performed using software such as GraphPad Prism or specific Excel add-ins.[3] The IC50 is the concentration that corresponds to 50% cell viability on the fitted curve.[4]

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding incubation_24h Incubate 24h for Cell Attachment cell_seeding->incubation_24h drug_prep Prepare this compound Dilutions drug_treatment Treat Cells with Compound drug_prep->drug_treatment incubation_24h->drug_treatment incubation_48h Incubate for 48h drug_treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability % Viability Calculation read_absorbance->calc_viability ic50_calc IC50 Determination calc_viability->ic50_calc

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway

As this compound is a nucleoside analog, it may exert its cytotoxic effects by interfering with nucleic acid synthesis, a mechanism common to many such compounds.[11] This can trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytosaminomycin_D This compound Metabolism Cellular Metabolism Cytosaminomycin_D->Metabolism Enters Cell & is Phosphorylated Cell_Membrane DNA_Polymerase DNA Polymerase Metabolism->DNA_Polymerase Inhibits RNA_Polymerase RNA Polymerase Metabolism->RNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Causes RNA_Synthesis->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Hypothetical mechanism of this compound.

References

Application Notes and Protocols for the Development of a Stable Formulation of Cytosaminomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin D is a member of the aminoglycoside family of antibiotics, known for its potential as an anticoccidial and antibacterial agent. As a natural product, ensuring its stability in a formulation is a critical step for enabling reproducible in vitro and in vivo research. These application notes provide a comprehensive guide to developing a stable aqueous formulation of this compound, covering pre-formulation studies, formulation development, and analytical methods for stability assessment.

Pre-formulation Studies: Understanding the Molecule

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.

Physicochemical Properties

This compound is a nucleoside antibiotic belonging to the aminoglycoside class. Like other aminoglycosides, it is a polar and water-soluble molecule. Its structure contains multiple amino and hydroxyl groups, making it susceptible to degradation through hydrolysis and oxidation.

Stability Profile of Aminoglycosides

Literature on related aminoglycosides such as gentamicin, tobramycin, and amikacin provides insights into the potential stability challenges for this compound. Key factors affecting the stability of aminoglycosides include:

  • Temperature: Elevated temperatures accelerate the degradation of aminoglycosides.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds present in the aminoglycoside structure.

  • Light: Exposure to UV light can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amino and hydroxyl functional groups.

  • Incompatible Excipients: Certain excipients, particularly those with reactive functional groups, can interact with and degrade aminoglycosides. For instance, aminoglycosides can be inactivated by beta-lactam antibiotics through the formation of a biologically inactive amide.[1]

Formulation Development: Strategies for Stabilization

The goal of formulation development is to create a stable, aqueous-based formulation of this compound suitable for research purposes. A parenteral formulation is often preferred for aminoglycosides due to their poor oral absorption.

Excipient Selection

The selection of appropriate excipients is crucial for enhancing the stability of this compound. The following table summarizes potential excipients and their functions.

Excipient CategoryExamplesRecommended Concentration Range (% w/v)Rationale for Use
Buffering Agents Sodium Phosphate, Sodium Citrate10-50 mMTo maintain a stable pH, typically between 4.5 and 6.5, to minimize hydrolysis.
Antioxidants Sodium Metabisulfite, Ascorbic Acid0.01 - 0.1%To protect against oxidative degradation.
Chelating Agents Edetate Disodium (EDTA)0.01 - 0.05%To complex with trace metal ions that can catalyze oxidative degradation.
Tonicity Modifiers Sodium Chloride, Dextroseq.s. to isotonicityTo ensure the formulation is isotonic for parenteral administration.
Proposed Formulation

Based on the excipient selection, a starting point for a stable this compound formulation for research is proposed below. Optimization of the excipient concentrations may be required based on stability testing data.

IngredientConcentration
This compound1 - 10 mg/mL
Sodium Phosphate Buffer (pH 6.0)20 mM
Sodium Metabisulfite0.05% w/v
Edetate Disodium (EDTA)0.02% w/v
Sodium Chlorideq.s. to 290 mOsm/kg
Water for Injectionq.s. to final volume

Experimental Protocols

Detailed protocols for key experiments are provided below to guide the user in the evaluation of the stability and activity of the this compound formulation.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-intensity UV lamp

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Store at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in water) to a high-intensity UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 4.2.

Protocol for Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to quantify this compound and its degradation products.

Objective: To develop and validate an HPLC method for the quantitative determination of this compound in the presence of its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm (or as determined by UV scan of this compound).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in water at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the this compound formulation and the samples from the forced degradation study with water to fall within the calibration range.

  • Chromatographic Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Protocol for In-Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the this compound formulation against susceptible microorganisms.

Objective: To assess the antimicrobial activity of the developed this compound formulation.

Materials:

  • This compound formulation

  • Susceptible bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound formulation in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound.

  • Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

All quantitative data from the stability and activity studies should be summarized in clearly structured tables for easy comparison.

Table 1: Stability of this compound Formulation under Different Storage Conditions

Storage ConditionTime PointThis compound Concentration (mg/mL)% of Initial ConcentrationAppearance
2-8°C010.0100Clear, colorless
1 month9.999Clear, colorless
3 months9.898Clear, colorless
25°C/60% RH010.0100Clear, colorless
1 month9.595Clear, colorless
3 months9.090Clear, colorless
40°C/75% RH010.0100Clear, colorless
1 week9.292Clear, colorless
2 weeks8.585Slight yellow tint

Table 2: Results of Forced Degradation Studies of this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 N HCl, 60°C, 24h15.23
0.1 N NaOH, 60°C, 24h25.84
3% H₂O₂, RT, 24h10.52
80°C, 48h8.32
UV light, 24h5.11

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

G cluster_stress Stress Conditions cluster_degradation Degradation Pathways Acid Acidic pH Hydrolysis Hydrolysis of Glycosidic Bonds Acid->Hydrolysis Base Alkaline pH Base->Hydrolysis Oxidant Oxidizing Agent Oxidation Oxidation of Amino & Hydroxyl Groups Oxidant->Oxidation Heat High Temperature Heat->Hydrolysis Heat->Oxidation Light UV Light Photodegradation Photodegradation Light->Photodegradation DegradationProducts Degradation Products Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts CytosaminomycinD This compound

Caption: Proposed degradation pathways of this compound under various stress conditions.

G cluster_formulation Formulation Preparation cluster_stability Stability Testing cluster_activity Activity Assay A Weigh this compound and Excipients B Dissolve in Water for Injection A->B C Adjust pH with Buffer B->C D Sterile Filtration C->D E Fill into Vials D->E F Store at Different Conditions (Temp/RH) E->F J Perform Broth Microdilution Assay E->J G Withdraw Samples at Time Points F->G H Analyze by HPLC G->H I Assess Physical and Chemical Stability H->I K Determine Minimum Inhibitory Concentration (MIC) J->K

Caption: Experimental workflow for formulation development and evaluation of this compound.

G Aminoglycoside Aminoglycoside (e.g., this compound) Ribosome Bacterial 30S Ribosome Aminoglycoside->Ribosome Binds to 16S rRNA ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Causes mistranslation Stress Cellular Stress ProteinSynthesis->Stress MAP3K MAP3K Activation (e.g., ASK1) Stress->MAP3K MKK MKK4/7 Activation MAP3K->MKK JNK JNK Activation MKK->JNK cJun c-Jun Phosphorylation JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Induces pro-apoptotic genes

Caption: Signaling pathway of aminoglycoside-induced protein synthesis inhibition and apoptosis.[][3]

References

Application Notes and Protocols for Studying Cytosaminomycin D Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin D is a nucleoside antibiotic produced by Streptomyces sp. KO-8119, structurally related to oxyplicacetin and classified within the broader group of aminoglycosides.[1] While its precise mechanism of action is not fully elucidated, its classification suggests it may interfere with protein synthesis by targeting the bacterial ribosome, a common mechanism for aminoglycosides.[2][3] The emergence of antibiotic resistance is a critical global health challenge, necessitating a proactive approach to understanding how bacteria might develop resistance to novel or lesser-studied compounds like this compound.

These application notes provide a comprehensive suite of protocols for researchers to investigate and characterize the mechanisms of resistance to this compound. The workflow begins with determining baseline susceptibility and generating resistant mutants, followed by in-depth genomic and transcriptomic analyses to identify the molecular basis of resistance.

Phenotypic Characterization of Resistance

The initial step in studying resistance is to determine the baseline susceptibility of a target bacterial species to this compound and to select for resistant variants. The Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying antibiotic susceptibility.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method to determine the MIC of this compound.[4][5][6]

Materials:

  • This compound

  • Target bacterial strain(s) (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1024 µg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the target bacterium and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as a positive control (bacteria, no antibiotic), and well 12 serves as a negative control (broth only).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.[5]

Protocol for Generating this compound-Resistant Mutants

This protocol uses a gradient plate technique to select for spontaneous mutants with resistance to this compound.[7]

Materials:

  • Nutrient Agar

  • This compound

  • Sterile square Petri dishes (100x100 mm)

  • Log-phase culture of the target bacterial strain

Procedure:

  • Prepare Bottom Agar Layer: Pour approximately 20 mL of molten nutrient agar into a square Petri dish, keeping it tilted at an angle to create a wedge. Allow the agar to solidify.

  • Prepare Top Agar Layer: Prepare another 20 mL of molten nutrient agar and, just before pouring, add this compound to a concentration slightly above the predetermined MIC.

  • Create the Gradient: Place the dish flat and pour the this compound-containing agar over the solidified bottom layer. This creates a concentration gradient of the antibiotic across the plate.

  • Inoculation: Spread a dense lawn of the susceptible bacterial culture onto the surface of the gradient plate.

  • Incubation: Incubate the plate at 37°C for 24-72 hours.

  • Isolate Resistant Mutants: Colonies that grow in the higher concentration region of the plate are potential resistant mutants. Pick these colonies and streak them onto a fresh agar plate containing a high concentration of this compound to confirm the resistant phenotype.

  • Determine the MIC of Resistant Mutants: Perform MIC determination as described in section 1.1 for the confirmed resistant mutants to quantify the level of resistance.

Genotypic Analysis of Resistance

Once resistant mutants are isolated and phenotypically confirmed, the next step is to identify the genetic changes responsible for the resistance. Whole-genome sequencing (WGS) is a powerful tool for this purpose.[8][9][10]

Protocol for Whole-Genome Sequencing of Resistant Mutants

This protocol provides a general workflow for WGS to identify mutations conferring resistance.

Materials:

  • Resistant and susceptible (parental) bacterial strains

  • Genomic DNA extraction kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina)

  • Bioinformatics software for sequence analysis

Procedure:

  • Genomic DNA Extraction:

    • Culture the resistant and parental strains overnight in a suitable broth medium.

    • Extract high-quality genomic DNA from each strain using a commercial DNA extraction kit, following the manufacturer's instructions.

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted genomic DNA according to the protocol for the chosen NGS platform.

    • Sequence the libraries to a sufficient depth (e.g., >30x coverage) to ensure accurate variant calling.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

    • Genome Assembly: Assemble the reads into contigs or map them to a high-quality reference genome of the same bacterial species.

    • Variant Calling: Compare the genome of the resistant mutant to that of the parental susceptible strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).

    • Gene Annotation: Annotate the identified mutations to determine the affected genes and the nature of the changes (e.g., missense, nonsense, frameshift).

    • Analysis of Potential Resistance Genes: Pay close attention to mutations in genes known to be involved in antibiotic resistance, such as those encoding ribosomal proteins, RNA polymerase, efflux pumps, and antibiotic-modifying enzymes.

Transcriptomic Analysis of Resistance

RNA sequencing (RNA-Seq) can provide insights into the functional response of bacteria to this compound by revealing changes in gene expression.[11][12][13]

Protocol for RNA Sequencing (RNA-Seq)

This protocol outlines the steps for analyzing the transcriptomic response of bacteria to sublethal concentrations of this compound.

Materials:

  • Susceptible bacterial strain

  • This compound

  • RNA extraction kit with DNase treatment

  • RNA sequencing platform

Procedure:

  • Bacterial Culture and Treatment:

    • Grow the susceptible bacterial strain to the mid-logarithmic phase.

    • Divide the culture into two: one control group and one treatment group.

    • Expose the treatment group to a sublethal concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 30-60 minutes).

  • RNA Extraction:

    • Harvest the bacterial cells from both the control and treated cultures.

    • Immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent).

    • Extract total RNA using a commercial kit, including an on-column DNase digestion step to remove contaminating genomic DNA.

    • Assess RNA quality and integrity using a bioanalyzer.

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.

    • Prepare RNA-Seq libraries from the rRNA-depleted RNA.

    • Sequence the libraries on an NGS platform.

  • Bioinformatic Analysis:

    • Data Processing: Perform quality control and trimming of the raw sequencing reads.

    • Mapping: Align the reads to the reference genome of the bacterial strain.

    • Differential Gene Expression Analysis: Compare the gene expression profiles of the treated and control samples to identify genes that are significantly upregulated or downregulated in response to this compound.

    • Functional Enrichment Analysis: Perform gene ontology (GO) or pathway analysis on the differentially expressed genes to identify the biological processes that are affected by the antibiotic. This may reveal the cellular pathways that are part of the resistance mechanism.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: MIC Values for Susceptible and Resistant Strains

Strain IDGenotypeThis compound MIC (µg/mL)Fold Change in MIC
ParentalWild-Type2-
Mutant 1rsmG (A123T)3216
Mutant 2acrB (G288D)168

Table 2: Summary of Mutations Identified by WGS

Mutant IDGeneNucleotide ChangeAmino Acid ChangePutative Function
Mutant 1rsmGG368AA123T16S rRNA methyltransferase
Mutant 2acrBG862AG288DEfflux pump component

Table 3: Differentially Expressed Genes from RNA-Seq Analysis

GeneLog₂ Fold Changep-valuePutative Function
acrA3.5<0.001Efflux pump component
acrB3.8<0.001Efflux pump component
tolC2.9<0.001Outer membrane channel
rplC-2.5<0.0150S ribosomal protein L3

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and hypothesized mechanisms.

Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_transcriptome Transcriptomic Analysis MIC_det Determine MIC of Susceptible Strain Generate_mutants Generate Resistant Mutants (Gradient Plate) MIC_det->Generate_mutants Confirm_resistance Confirm Resistance and Determine Mutant MIC Generate_mutants->Confirm_resistance WGS Whole-Genome Sequencing (Resistant vs. Susceptible) Confirm_resistance->WGS Resistant Mutants Variant_calling Identify Mutations (SNPs, Indels) WGS->Variant_calling DEG_analysis Differential Gene Expression Analysis Variant_calling->DEG_analysis Inform Candidate Genes RNA_seq RNA-Seq of Susceptible Strain (+/- this compound) RNA_seq->DEG_analysis

Caption: Experimental workflow for studying this compound resistance.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Potential Resistance Mechanisms Cyt_D This compound Target Ribosome (Protein Synthesis) Cyt_D->Target Inhibits Efflux Efflux Pump (e.g., AcrAB-TolC) Cyt_D->Efflux Pumped out Enzyme_mod Enzymatic Inactivation Cyt_D->Enzyme_mod Inactivated Target_mod Target Modification (e.g., ribosomal mutation) Target_mod->Target Alters Target

Caption: Hypothesized resistance mechanisms to this compound.

References

Application of Cytosaminomycin D in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytosaminomycin D is a nucleoside antibiotic belonging to the cytosaminomycin group of natural products. Structurally, it is related to oxyplicacetin and is characterized by a tiglic acid moiety attached to the cytosine residue.[1] As a member of the nucleoside antibiotic family, its mechanism of action is presumed to be the inhibition of protein synthesis in susceptible microorganisms, a common trait for this class of compounds which often target bacterial ribosomes. This application note provides a comprehensive overview of the methodologies for evaluating the antimicrobial susceptibility of this compound, including detailed experimental protocols and data presentation guidelines. While specific quantitative data on the antimicrobial spectrum of this compound is not extensively available in public literature, this document outlines the standardized procedures to determine its Minimum Inhibitory Concentration (MIC) against a variety of microbial pathogens.

Data Presentation

Effective evaluation of a novel antimicrobial agent necessitates the systematic collection and clear presentation of susceptibility data. All quantitative results from antimicrobial susceptibility testing of this compound should be summarized in structured tables for straightforward comparison and analysis.

Table 1: Antimicrobial Spectrum of this compound (Example Data)

Test MicroorganismStrain IDGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveUser-determined
Enterococcus faecalisATCC 29212Gram-positiveUser-determined
Escherichia coliATCC 25922Gram-negativeUser-determined
Pseudomonas aeruginosaATCC 27853Gram-negativeUser-determined
Candida albicansATCC 90028FungusUser-determined
Mycobacterium smegmatisMC²155Acid-fastUser-determined

Note: The MIC values in this table are placeholders. Researchers should populate this table with their experimentally determined data.

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This method is considered a gold standard for antimicrobial susceptibility testing.[2]

Protocol 1: Broth Microdilution for Aerobic Bacteria

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or a small amount of DMSO, ensuring the final solvent concentration in the assay does not inhibit microbial growth). Filter-sterilize the stock solution.

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

    • Dilute the adjusted inoculum 1:150 in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution (or a working solution) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[2]

  • The sterility control (well 12) should show no growth.

  • The growth control (well 11) should show turbid growth.

Protocol 2: Broth Microdilution for Fungi (e.g., Candida albicans)

This protocol is based on the CLSI M27-A3 guidelines for yeast susceptibility testing.

1. Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35°C)

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare as described in Protocol 1.

  • Fungal Inoculum:

    • From a 24-hour culture on Sabouraud Dextrose Agar, select several colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

3. Assay Procedure:

  • Follow the serial dilution steps as outlined in Protocol 1, using RPMI-1640 medium instead of MHB.

  • Inoculate the wells with the prepared fungal inoculum.

  • Incubate the plate at 35°C for 24-48 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound that causes a significant diminution of growth (e.g., approximately 50% or 80% inhibition) compared to the growth control. For some antifungals, complete inhibition may not be achieved, and a partial inhibition endpoint is used.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, as a nucleoside antibiotic, is expected to exert its antimicrobial effect by inhibiting protein synthesis. This class of antibiotics typically targets the bacterial ribosome, a complex machinery responsible for translating messenger RNA (mRNA) into proteins.[3] The inhibition can occur at various stages of protein synthesis, including initiation, elongation, or termination.

Inhibition of Bacterial Protein Synthesis

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein Polypeptide Chain 50S_subunit->Protein Peptide Bond Formation & Elongation 30S_subunit 30S Subunit 30S_subunit->50S_subunit Initiation Complex mRNA mRNA mRNA->30S_subunit Binding tRNA Aminoacyl-tRNA tRNA->30S_subunit Codon Recognition Cytosaminomycin_D This compound Cytosaminomycin_D->50S_subunit Inhibition Cytosaminomycin_D->30S_subunit Inhibition

Caption: General mechanism of protein synthesis inhibition by ribosomal antibiotics.

Aminoglycosides, a related class of antibiotics, bind to the 30S ribosomal subunit, which can lead to misreading of the mRNA and production of nonfunctional proteins.[3] Other nucleoside antibiotics can interfere with the peptidyl transferase center on the 50S subunit, thereby halting peptide chain elongation. The precise binding site and inhibitory mechanism of this compound on the bacterial ribosome require further investigation.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the logical flow of experiments for assessing the antimicrobial properties of this compound.

G Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-48 hours Inoculate_Plate->Incubate Read_MIC Visually Determine MIC Incubate->Read_MIC Record_Data Record and Analyze Data Read_MIC->Record_Data End End Record_Data->End

Caption: Workflow for MIC determination by broth microdilution.

References

Application Notes and Protocols for Studying Ribosomal Function and Protein Synthesis with Cytosaminomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Cytosaminomycin D and Nucleoside Antibiotics

This compound is a member of the cytosaminomycin family of nucleoside antibiotics produced by Streptomyces sp.[1] Nucleoside antibiotics are a class of natural products that typically act as potent inhibitors of protein synthesis across various organisms by targeting the ribosome.[2][3] Many nucleoside antibiotics function by mimicking components of aminoacyl-tRNA, thereby interfering with key ribosomal processes such as peptide bond formation and translation termination.[2][3][4]

Blasticidin S, a well-studied nucleoside antibiotic, serves as a useful proxy for understanding the potential mechanism of action of this compound. Blasticidin S inhibits protein synthesis in both prokaryotic and eukaryotic cells by binding to the P-site of the large ribosomal subunit.[1][2][5][6] This binding event deforms the P-site tRNA, which in turn inhibits peptide bond formation and strongly impedes the termination of translation.[1][5][7]

These application notes will provide researchers, scientists, and drug development professionals with detailed methodologies to investigate the effects of this compound on ribosomal function and protein synthesis, using Blasticidin S as a model.

Potential Mechanism of Action of this compound

Based on its classification as a nucleoside antibiotic, it is hypothesized that this compound inhibits protein synthesis by targeting the ribosome. The following diagram illustrates a plausible mechanism of action, drawing parallels with Blasticidin S.

Hypothesized Mechanism of Action for a Nucleoside Antibiotic cluster_ribosome Ribosome A-site A-site P-site P-site Peptidyl_tRNA Peptidyl-tRNA P-site->Peptidyl_tRNA Deforms E-site E-site Cytosaminomycin_D This compound (Nucleoside Antibiotic) Cytosaminomycin_D->P-site Binds to P-site Peptidyl_tRNA->P-site Inhibition Inhibition Peptidyl_tRNA->Inhibition Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A-site Peptide_Bond_Formation Peptide Bond Formation Translation_Termination Translation Termination Inhibition->Peptide_Bond_Formation Inhibition->Translation_Termination

Caption: Hypothesized mechanism of this compound action.

Quantitative Data (Exemplified by Blasticidin S)

The following table summarizes the inhibitory concentrations of Blasticidin S on protein synthesis in different systems. Researchers should perform similar dose-response experiments to determine the potency of this compound.

Parameter System Value Reference
IC50 Mammalian in vitro translation (Rabbit Reticulocyte Lysate)21 nM[8][9]
IC50 Bacterial in vitro translation (E. coli)~200-400 nM[6]
Working Concentration Mammalian cell culture2-100 µg/mL (cell line dependent)[10]
Working Concentration E. coli selection50-100 µg/mL[10]

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay determines the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50) in a cell-free system.

Workflow:

In Vitro Translation Inhibition Assay Workflow Prepare_Lysate Prepare Cell-Free Lysate (e.g., Rabbit Reticulocyte) Add_Components Add Translation Components (Amino Acids, Energy Source) Prepare_Lysate->Add_Components Add_mRNA Add Reporter mRNA (e.g., Luciferase) Add_Components->Add_mRNA Add_Inhibitor Add Serial Dilutions of This compound Add_mRNA->Add_Inhibitor Incubate Incubate at 30-37°C Add_Inhibitor->Incubate Measure_Signal Measure Reporter Signal (e.g., Luminescence) Incubate->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50

Caption: Workflow for in vitro translation inhibition assay.

Protocol (adapted for a luciferase reporter):

  • Prepare a master mix: In a microcentrifuge tube on ice, combine the cell-free lysate (e.g., rabbit reticulocyte lysate), an amino acid mixture minus methionine, and RNase inhibitor.

  • Prepare inhibitor dilutions: Perform serial dilutions of this compound in nuclease-free water to cover a broad concentration range (e.g., 1 nM to 100 µM).

  • Set up reactions: In individual reaction tubes, add the master mix, [35S]-methionine (for parallel SDS-PAGE analysis) or unlabeled methionine, the reporter mRNA (e.g., capped Firefly luciferase mRNA), and the respective dilution of this compound. Include a no-inhibitor control (vehicle, e.g., DMSO).

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes.

  • Signal detection:

    • For luminescence, add the luciferase substrate to each reaction and measure the light output using a luminometer.

    • For radioactivity, stop the reaction by adding RNase A and incubating for a further 20 minutes. Precipitate the proteins with trichloroacetic acid (TCA), collect on a filter, and measure the incorporated radioactivity using a scintillation counter.

  • Data analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Ribosome Profiling

Ribosome profiling (Ribo-Seq) is a powerful technique to determine the precise positions of ribosomes on mRNA transcripts at a genome-wide scale. This can reveal how an antibiotic affects ribosome occupancy at specific codons or gene regions.

Workflow:

Ribosome Profiling Workflow Cell_Treatment Treat Cells with This compound Cell_Lysis Lyse Cells and Arrest Translation Cell_Treatment->Cell_Lysis Nuclease_Digestion Digest mRNA with RNase Cell_Lysis->Nuclease_Digestion Isolate_Monosomes Isolate Monosomes (Sucrose Gradient) Nuclease_Digestion->Isolate_Monosomes Extract_Footprints Extract Ribosome-Protected mRNA Fragments (Footprints) Isolate_Monosomes->Extract_Footprints Library_Prep Prepare Sequencing Library Extract_Footprints->Library_Prep Deep_Sequencing Deep Sequencing Library_Prep->Deep_Sequencing Data_Analysis Map Reads and Analyze Ribosome Occupancy Deep_Sequencing->Data_Analysis

Caption: General workflow for a ribosome profiling experiment.

Protocol (Bacterial):

  • Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Add this compound at a desired concentration (e.g., 1x or 10x MIC) and incubate for a short period. Rapidly harvest the cells by filtration or flash-freezing in liquid nitrogen to preserve ribosome positions.[11][12]

  • Cell Lysis: Lyse the cells in a buffer containing translation inhibitors (e.g., chloramphenicol, though antibiotic-free lysis is also possible) to prevent ribosome runoff.[11][12]

  • Nuclease Treatment: Treat the lysate with an RNase (e.g., micrococcal nuclease) to digest mRNA that is not protected by ribosomes. The concentration of nuclease should be optimized to yield monosomes.

  • Monosome Isolation: Load the digested lysate onto a sucrose density gradient and separate the components by ultracentrifugation. Collect the fraction corresponding to 80S monosomes.

  • Footprint Extraction: Extract the RNA from the monosome fraction.

  • Library Preparation:

    • Purify the ribosome-protected footprints (typically 28-30 nucleotides) by size selection on a denaturing polyacrylamide gel.

    • Ligate adapters to the 3' and 5' ends of the footprints.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA by PCR.

  • Sequencing and Analysis: Sequence the prepared library using a high-throughput sequencing platform. Align the resulting reads to the genome to determine the ribosome occupancy at each codon. Compare the ribosome profiles of treated and untreated samples to identify sites of ribosome stalling or altered translation efficiency caused by this compound.

Expected Outcomes and Interpretation

  • In Vitro Translation Assay: A dose-dependent decrease in protein synthesis with increasing concentrations of this compound is expected. The resulting IC50 value will quantify its potency as a translation inhibitor.

  • Ribosome Profiling: If this compound acts similarly to Blasticidin S, an accumulation of ribosomes at or near the stop codons of many genes might be observed, indicative of impaired translation termination.[1][5] Alternatively, if it primarily inhibits peptide bond formation, a more general decrease in ribosome density along coding sequences might be seen.

By employing these methodologies, researchers can elucidate the mechanism of action of this compound, quantify its inhibitory effects, and identify its precise binding site and impact on the dynamics of protein synthesis. This information is crucial for basic research into ribosomal function and for the development of new antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Cytosaminomycin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Cytosaminomycin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a nucleoside antibiotic belonging to the aminoglycoside family.[1] Like many aminoglycosides, it exhibits poor solubility in aqueous solutions, which can significantly hinder its handling, formulation, and bioavailability in experimental and preclinical studies. Overcoming this challenge is crucial for accurate in vitro assays and for developing effective in vivo delivery systems.

Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?

A2: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modification methods. Physical methods include particle size reduction (micronization and nanosuspension), while chemical methods involve the use of co-solvents, pH adjustment, surfactants, and the formation of inclusion complexes with molecules like cyclodextrins.

Q3: Are there any specific starting points recommended for improving this compound solubility?

A3: Based on the chemical nature of aminoglycosides, pH adjustment and the use of cyclodextrins are highly recommended starting points. Aminoglycosides are polycationic at physiological pH, and their solubility can be significantly influenced by the pH of the solution.[2][3][4][5] Cyclodextrins are known to form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[6][7][8]

Q4: What are the potential downstream consequences of this compound's mechanism of action that I should be aware of during my experiments?

A4: this compound, as an aminoglycoside, is expected to inhibit protein synthesis by binding to the bacterial ribosome.[9][10][11] This can lead to a phenomenon known as "ribotoxic stress," which triggers downstream signaling cascades.[12] In mammalian cells, this can result in off-target effects, including the generation of reactive oxygen species (ROS) and activation of stress-activated protein kinase pathways like the c-Jun N-terminal kinase (JNK) pathway, potentially leading to apoptosis.[13][14][15][16]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound powder is not dissolving in my aqueous buffer. Insufficient solubility of the compound at the desired concentration and pH.1. Attempt pH Adjustment: Aminoglycoside solubility is often pH-dependent. Try adjusting the pH of your buffer to a more acidic or alkaline range to see if solubility improves. A systematic pH-solubility profile is recommended.2. Use a Co-solvent: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol to the aqueous buffer before adding this compound. Ensure the final solvent concentration is compatible with your experimental system.3. Incorporate a Solubilizing Agent: Consider the use of cyclodextrins (e.g., HP-β-CD) to form an inclusion complex.
After initial dissolution, a precipitate forms over time. The solution is supersaturated and thermodynamically unstable. The compound may be crashing out of solution.1. Decrease the Final Concentration: Your working concentration may be above the equilibrium solubility of this compound in that specific vehicle.2. Optimize the Formulation: If using co-solvents or other excipients, the ratio may need to be optimized to maintain stability. For cyclodextrin complexes, ensure the molar ratio is appropriate.3. Prepare Fresh Solutions: For some formulations, it may be necessary to prepare the solution immediately before use.
I'm observing unexpected cytotoxicity or off-target effects in my cell-based assays. This could be due to the intrinsic mechanism of action of aminoglycosides, leading to cellular stress, or the excipients used for solubilization.1. Review the Signaling Pathways: Be aware of the potential for aminoglycoside-induced ROS production and JNK pathway activation. Consider including relevant controls to monitor these pathways.2. Vehicle Control: Always include a vehicle control (the solubilizing formulation without this compound) to rule out any effects of the excipients themselves.3. Dose-Response Curve: Perform a careful dose-response analysis to determine the therapeutic window and identify concentrations at which off-target effects become prominent.
Difficulty in achieving a high enough concentration for in vivo studies. The required dose may exceed the aqueous solubility limit of even optimized formulations.1. Nanosuspension Formulation: For higher concentrations, consider formulating this compound as a nanosuspension. This involves reducing the particle size to the nanometer range, which can improve dissolution rate and bioavailability.[17][18][19][20][21] 2. Alternative Delivery Systems: Explore other drug delivery technologies such as liposomes or polymeric nanoparticles.

Quantitative Data Summary

Due to the lack of publicly available, specific quantitative solubility data for this compound, the following table provides a general overview of the expected solubility behavior of aminoglycosides in common solvents. This should be used as a starting point for your own experimental determination.

Solvent System Expected Solubility of Aminoglycosides Remarks
Water Generally soluble, but can be limited.Solubility is highly dependent on the specific aminoglycoside structure and the presence of salts.[2]
Aqueous Buffers (e.g., PBS) Variable, pH-dependent.Solubility generally increases at lower pH due to the protonation of amino groups. However, alkaline conditions have also been shown to potentiate activity in some cases.[3][4][5][22]
Ethanol Very limited solubility.Can be used as a co-solvent in small percentages.[2]
Methanol Very limited solubility.Similar to ethanol, can be used as a co-solvent.[2]
Dimethyl Sulfoxide (DMSO) Generally soluble.A good starting point for creating stock solutions, which can then be diluted into aqueous buffers.

Experimental Protocols

Protocol 1: pH Adjustment for Solubilization
  • Prepare a series of buffers: Prepare small volumes of buffers with a range of pH values (e.g., from pH 4.0 to 9.0). Common buffers include citrate, phosphate, and borate buffers.

  • Weigh this compound: Accurately weigh a small amount of this compound powder into separate vials for each buffer.

  • Add buffer and mix: Add a precise volume of each buffer to the corresponding vial to achieve the desired final concentration.

  • Equilibrate: Vortex each vial for 1-2 minutes and then allow them to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) with gentle agitation.

  • Observe and measure: Visually inspect for complete dissolution. For quantitative analysis, centrifuge the samples to pellet any undissolved solid, and then measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Determine optimal pH: Plot the solubility versus pH to identify the optimal pH range for dissolution.

Protocol 2: Solubilization using Cyclodextrins (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2 of drug to hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Weigh Components: Accurately weigh the calculated amounts of this compound and HP-β-CD.

  • Kneading: Place the HP-β-CD in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste. Gradually add the this compound powder to the paste and knead for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Gently grind the dried complex into a fine powder and pass it through a sieve. Store the resulting inclusion complex in a desiccator.

  • Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex using the method described in Protocol 1 (using your desired aqueous buffer).

Protocol 3: Preparation of a Nanosuspension (Wet Milling Method)
  • Formulation: Prepare a preliminary suspension of this compound in an aqueous solution containing a stabilizer (e.g., a combination of a polymer like HPMC and a surfactant like Tween 80).

  • Milling: Introduce the suspension into a wet milling apparatus (e.g., a bead mill). The milling chamber should contain grinding media (e.g., zirconium oxide beads).

  • Particle Size Reduction: Operate the mill for a specified duration and speed to reduce the particle size of the drug to the nanometer range.

  • Monitoring: Periodically take samples and measure the particle size using a particle size analyzer (e.g., dynamic light scattering) to monitor the progress of the milling process.

  • Collection: Once the desired particle size is achieved, separate the nanosuspension from the grinding media.

  • Characterization: Characterize the final nanosuspension for particle size distribution, morphology (e.g., using transmission electron microscopy), and dissolution rate.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategies cluster_evaluation Evaluation PoorSolubility Poor Aqueous Solubility of this compound pH_Adjust pH Adjustment PoorSolubility->pH_Adjust Select Strategy CoSolvent Co-solvents PoorSolubility->CoSolvent Select Strategy Cyclodextrin Cyclodextrin Inclusion Complex PoorSolubility->Cyclodextrin Select Strategy Nanosuspension Nanosuspension PoorSolubility->Nanosuspension Select Strategy Solubility_Test Quantitative Solubility Testing pH_Adjust->Solubility_Test CoSolvent->Solubility_Test Cyclodextrin->Solubility_Test Nanosuspension->Solubility_Test InVitro_Assay In Vitro Experiment Solubility_Test->InVitro_Assay Optimized Formulation InVivo_Study In Vivo Study Solubility_Test->InVivo_Study Optimized Formulation

Caption: Workflow for addressing poor solubility of this compound.

signaling_pathway cluster_cell Bacterial or Mammalian Cell CytosaminomycinD This compound Ribosome Ribosome (30S subunit) CytosaminomycinD->Ribosome Binds to Mistranslation Protein Mistranslation Ribosome->Mistranslation Induces RibosomalStress Ribotoxic Stress Mistranslation->RibosomalStress Leads to ROS Reactive Oxygen Species (ROS) Generation RibosomalStress->ROS Triggers JNK JNK Pathway Activation RibosomalStress->JNK Activates ROS->JNK Apoptosis Apoptosis ROS->Apoptosis Promotes JNK->Apoptosis Promotes

Caption: Proposed signaling pathway for this compound-induced cellular stress.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cytochalasin D Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent results in bioassays involving Cytochalasin D.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Section 1: Inconsistent or Unexpected Readings

Question: Why am I observing high variability between replicate wells?

Answer: High variability between replicates is a common issue that can often be traced back to procedural inconsistencies. Here are several potential causes and solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.

    • Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each replicate. When adding reagents, dispense the liquid against the side of the well to avoid splashing and ensure it reaches the bottom. Avoid introducing bubbles.

  • Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions.

    • Solution: After adding all reagents, gently tap the plate to ensure thorough mixing. Be careful not to cross-contaminate between wells.

  • Edge Effects: Wells on the perimeter of the microplate can be more susceptible to evaporation and temperature fluctuations, leading to skewed results.[1]

    • Solution: Avoid using the outer wells for critical samples. Instead, fill them with a buffer or sterile medium to create a humidity barrier.[1]

  • Uneven Cell Seeding: An uneven distribution of cells at the start of the experiment will result in variable readings.

    • Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding replicates. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell settling.[1]

Question: My dose-response curve is not behaving as expected (e.g., not sigmoidal, flat). What could be the cause?

Answer: An abnormal dose-response curve can indicate several issues with the experimental setup or the compound itself.

  • Incorrect Concentration Range: The concentrations of Cytochalasin D used may be too high or too low to capture the dynamic range of the response.

    • Solution: Perform a pilot experiment with a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal range for your specific cell line and assay.[2]

  • Compound Instability: Cytochalasin D, especially in solution, can degrade over time, leading to reduced activity.

    • Solution: Prepare fresh dilutions of Cytochalasin D for each experiment from a frozen stock.[3] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4][5]

  • Cell Health and Confluency: The health and density of your cells can significantly impact their response to the compound.

    • Solution: Use cells that are in the logarithmic growth phase and ensure a consistent seeding density across all experiments. Avoid using cells that are over-confluent or have a high passage number.

Section 2: Issues with Cytochalasin D Preparation and Handling

Question: How should I prepare and store my Cytochalasin D stock solution?

Answer: Proper preparation and storage are critical for maintaining the activity of Cytochalasin D.

  • Solvent Selection: Cytochalasin D is soluble in DMSO and ethanol.[3] DMSO is the most common solvent for creating high-concentration stock solutions.[5]

  • Stock Solution Preparation: For a 5 mM stock solution, you can reconstitute 1 mg of Cytochalasin D powder in 0.39 mL of DMSO.[5] It is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure it is fully dissolved.[6][7]

  • Storage: Store the lyophilized powder at -20°C, desiccated.[5] Once in solution, aliquot into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C for up to three months or -80°C for up to six months.[3][4][5]

Question: What is the maximum final concentration of DMSO I should use in my cell culture?

Answer: High concentrations of DMSO can be toxic to cells and can interfere with the assay results.

  • Recommended Concentration: The final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% to minimize cytotoxic effects.[2] While some cell lines may tolerate up to 0.5%, it is best to determine the tolerance of your specific cell line.

  • Dilution Strategy: To achieve a low final DMSO concentration, you may need to prepare a high-concentration stock solution of Cytochalasin D. For example, diluting a 50 mM stock solution 1:1000 will result in a final DMSO concentration of 0.1%.[2]

Section 3: Assay-Specific Problems

Question: In my cell migration/invasion assay, the control cells are not migrating, or the inhibition by Cytochalasin D is not significant.

Answer: Issues with cell migration assays can stem from the cells themselves or the assay setup.

  • Cell Motility: The cell line you are using may not be inherently migratory.

    • Solution: Use a highly invasive cell line like HT-1080 as a positive control for migration.[8][9]

  • Chemoattractant Issues: The chemoattractant used may not be effective or at an optimal concentration.

    • Solution: Ensure the chemoattractant (e.g., FBS) is present in the lower chamber of a transwell assay and that the cells are seeded in serum-free media in the upper chamber.[8]

  • Incorrect Cytochalasin D Concentration: The concentration of Cytochalasin D may not be sufficient to inhibit actin polymerization in your cell line.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration. Concentrations from 0.1 µM to 10 µM are often used.[10]

Question: I am observing unexpected morphological changes in my cells after Cytochalasin D treatment.

Answer: Cytochalasin D is known to induce specific morphological changes due to its effect on the actin cytoskeleton.

  • Expected Changes: Treatment with Cytochalasin D typically leads to cell rounding, arborization (branching), and the disruption of stress fibers, resulting in a loss of the typical stretched fibroblast-like morphology.[4][11][12]

  • Inconsistent Changes: If you observe inconsistent or unexpected morphological changes, it could be due to variations in cell density, the concentration of Cytochalasin D, or the duration of treatment.

    • Solution: Ensure consistent cell seeding and treatment conditions. Document morphological changes at different time points and concentrations using microscopy.

Data Presentation: Quantitative Effects of Cytochalasin D

The following tables summarize quantitative data on the effects of Cytochalasin D from various studies.

Table 1: IC50 Values of Cytochalasin D in Different Cell Lines and Assays
Cell LineAssay TypeIC50 Value (µM)Incubation TimeReference
HeLaCytotoxicity7.30Not Specified[13]
K-562AntiproliferativeNot SpecifiedNot Specified[13]
HUVECAntiproliferativeNot SpecifiedNot Specified[13]
CT26ProliferationNot Specified (effective at 0.24-15 µg/mL)16 hours[6][7]
Various Cancer Cell LinesAntiproliferativeGenerally in the low µM rangeNot Specified[14]
Table 2: Effective Concentrations of Cytochalasin D in Functional Assays
Assay TypeCell LineEffective ConcentrationObserved EffectReference
Cell Migration InhibitionEPC2, CP-A, HeLa, Swiss 3T31 µg/mL (~2 µM)Significant inhibition of migration[15]
Cell Invasion InhibitionHT-10802 µMInhibition of invasion[9]
Actin DepolymerizationCOS-70.3 - 10 µMConcentration-dependent decrease in actin depolymerization rate[4]
Morphological ChangesFibroblastsNot Specified70±7% of cells showed rounded morphology after 30 min[12]
Chondrogenesis InductionFetal Rat ChondrocytesNot SpecifiedStimulation of chondrogenesis[11]

Experimental Protocols

General Protocol for a Cell Viability (e.g., MTT) Assay
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of Cytochalasin D in culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared Cytochalasin D dilutions or control medium (vehicle control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

General Protocol for a Transwell Cell Migration Assay
  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.

  • Assay Setup: Place 8.0 µm pore size transwell inserts into a 24-well plate. Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of each well.

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of each insert.

  • Treatment: Add Cytochalasin D at various concentrations to the upper chamber with the cells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 6-24 hours), but not long enough for cells to proliferate and cover the membrane.

  • Staining and Quantification:

    • Carefully remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.

    • Stain the cells with a 0.5% crystal violet solution for 10 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.

Visualizations

Diagram 1: Simplified Workflow for Troubleshooting Inconsistent Bioassay Results

G Troubleshooting Workflow for Inconsistent Results A Inconsistent Results Observed B Check for Pipetting Errors & Inconsistent Technique A->B C Review Cell Culture Conditions (Passage #, Confluency, Contamination) B->C Technique OK G Problem Resolved B->G Error Found & Corrected D Verify Compound Preparation & Storage (Fresh Dilutions, Aliquoting) C->D Cells OK C->G Issue Found & Corrected E Assess Assay Plate Setup (Edge Effects, Even Seeding) D->E Compound OK D->G Issue Found & Corrected F Optimize Assay Parameters (Concentration Range, Incubation Time) E->F Plate Setup OK E->G Issue Found & Corrected F->G Optimization Successful H Problem Persists: Consult Literature & Technical Support F->H No Obvious Cause

Caption: A flowchart outlining the systematic steps for troubleshooting inconsistent biological assay results.

Diagram 2: Signaling Pathway of Actin Polymerization and Inhibition by Cytochalasin D

G Actin Polymerization Pathway & Cytochalasin D Inhibition cluster_0 Actin Dynamics G_Actin G-Actin (Monomers) Nucleation Nucleation (Formation of Dimers/Trimers) G_Actin->Nucleation F_Actin F-Actin (Filament) Nucleation->F_Actin Initiates Elongation Elongation F_Actin->Elongation Depolymerization Depolymerization F_Actin->Depolymerization Elongation->F_Actin Depolymerization->G_Actin CytoD Cytochalasin D CytoD->Nucleation Can promote initial dimer formation CytoD->Elongation Inhibits by binding to barbed (+) end of F-actin

Caption: The signaling pathway of actin polymerization and the inhibitory mechanism of Cytochalasin D.

References

Technical Support Center: Improving the Stability of Cytosaminomycin D in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and improving the stability of Cytosaminomycin D in experimental settings. Given the limited specific stability data for this compound in published literature, this guide focuses on general principles for handling complex antibiotics and provides protocols to generate your own stability data.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing bioactivity over time. What are the potential causes?

A1: Loss of bioactivity is likely due to the degradation of the compound. Several factors can contribute to the instability of complex molecules like this compound in culture media, including:

  • pH: The pH of the culture medium can significantly impact the stability of the compound.

  • Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate degradation.[1]

  • Light Exposure: Many complex organic molecules are light-sensitive and can degrade upon exposure to light.[1]

  • Enzymatic Degradation: Components in serum or secreted by cells may enzymatically degrade the compound.

  • Reactive Components: The culture medium itself contains various components like vitamins and amino acids that could potentially react with this compound.

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure maximum stability of your stock solution:

  • Solvent Selection: Use a high-purity, sterile solvent in which this compound is highly soluble and stable. Common choices include DMSO or ethanol.

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your culture medium, thereby reducing the concentration of the solvent.

  • Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots in the dark at -20°C or -80°C.[2]

Q3: Can I autoclave my culture medium after adding this compound?

A3: No. Antibiotics and other heat-sensitive components should not be autoclaved.[2] The high temperatures will likely cause rapid degradation of the compound. Always add this compound to your sterile, cooled medium using sterile filtration for the stock solution if necessary.

Q4: Are there any stabilizing agents I can add to my culture medium?

A4: While specific stabilizers for this compound are not documented, general strategies for stabilizing complex molecules in solution include the use of antioxidants, chelating agents to bind metal ions that can catalyze degradation, and polymers or cyclodextrins to encapsulate and protect the drug.[3][4] However, the compatibility and effect of these agents on your specific cell culture system must be validated.

Troubleshooting Guide

This guide helps you identify and resolve potential stability issues with this compound.

Problem Potential Cause Suggested Solution
Inconsistent experimental results Degradation of this compound after addition to media.Perform a stability study to determine the degradation rate in your specific culture medium (see Experimental Protocol below). Prepare fresh working solutions for each experiment.
Loss of activity in stored working solutions Improper storage of diluted, media-containing solutions.Avoid storing this compound at working concentrations in culture media for extended periods. Prepare it fresh from a frozen stock solution just before use.
Precipitate formation in the medium Poor solubility or reaction with media components.Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. Visually inspect the medium for any signs of precipitation after adding the compound.
Rapid color change of the medium pH shift or chemical reaction indicating degradation.Monitor the pH of your culture medium. A rapid color change might indicate instability and degradation of the compound or a significant metabolic effect on the cells.
Data Presentation: Stability Assessment Template

When you generate your own stability data using the protocol below, we recommend organizing it in a clear table for easy comparison.

Condition Time Point (hours) Concentration of this compound (µg/mL) % Remaining
37°C in DMEM + 10% FBS 010.0100%
69.191%
128.282%
246.565%
484.343%
4°C in DMEM + 10% FBS 010.0100%
249.898%
489.696%
37°C in PBS (pH 7.4) 010.0100%
249.595%
489.090%

Experimental Protocols

Protocol: Determining the Stability of this compound using HPLC

This protocol describes a method to quantify the degradation of this compound in your specific culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)

  • Phosphate-Buffered Saline (PBS)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

  • Incubator (37°C, 4°C)

  • Sterile microcentrifuge tubes

  • Acetonitrile or other suitable organic solvent for protein precipitation

Procedure:

  • Preparation of Standard Curve:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of standard solutions by diluting the stock solution in your culture medium to known concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL).

    • Immediately process these standards as described in step 4 to create a standard curve.

  • Sample Preparation:

    • Prepare a solution of this compound in your complete culture medium at the desired working concentration (e.g., 10 µg/mL).

    • Dispense aliquots of this solution into sterile microcentrifuge tubes for each time point and condition to be tested (e.g., 0, 6, 12, 24, 48 hours at 37°C).

  • Incubation:

    • Place the tubes in the incubator under the desired conditions (e.g., 37°C, 5% CO2).

    • At each designated time point, remove one tube for analysis. The T=0 sample should be processed immediately.

  • Sample Processing:

    • To precipitate proteins, add 2-3 volumes of cold acetonitrile to the culture medium sample.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Inject the processed samples and standards onto the HPLC system.[5]

    • Run your established HPLC method to separate this compound from its potential degradation products.

    • Record the peak area corresponding to this compound for each sample.

  • Data Analysis:

    • Use the peak areas from your standard solutions to generate a standard curve (Concentration vs. Peak Area).

    • Use the equation from the standard curve to calculate the concentration of this compound remaining in each sample at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflow for stability testing and a hypothetical degradation pathway for this compound.

Caption: Workflow for assessing the stability of this compound.

G cluster_pathways Hypothetical Degradation Pathways parent This compound hydrolysis_prod1 Cytosine-Sugar Moiety parent->hydrolysis_prod1 Hydrolysis (pH, Temp) hydrolysis_prod2 Tiglic Acid parent->hydrolysis_prod2 Hydrolysis (pH, Temp) cleavage_prod1 Cytosine Base parent->cleavage_prod1 N-Glycosyl Cleavage (Acidic pH) cleavage_prod2 Sugar-Tiglic Acid Moiety parent->cleavage_prod2 N-Glycosyl Cleavage (Acidic pH) deamination_prod Uracil Analogue parent->deamination_prod Deamination

Caption: Hypothetical degradation pathways for this compound.[6]

References

addressing batch-to-batch variability of synthesized Cytosaminomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthesized Cytosaminomycin D. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot issues related to the batch-to-batch variability of this compound. Consistent and reproducible results are critical for advancing research, and this guide provides a structured approach to identifying and mitigating variability.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise when working with different batches of synthesized this compound.

Q1: We are observing inconsistent results in our biological assays between different batches of this compound. What are the common causes of this variability?

A1: Batch-to-batch variability in synthesized compounds is a frequent challenge and can originate from several factors throughout the synthesis and experimental workflow.[1][2] Key causes include:

  • Purity of Starting Materials: Impurities in reagents or starting materials can lead to the formation of side products or carry through the synthesis, altering the final compound's activity.[1][3]

  • Reaction Conditions: Minor deviations in parameters such as temperature, reaction time, pressure, or stirring speed can significantly affect the reaction's outcome, leading to different impurity profiles.[1][3]

  • Solvent Quality: The grade, purity, and water content of solvents can influence reaction kinetics and product purity.[3]

  • Purification Procedures: Inconsistencies in purification methods like chromatography or crystallization can directly impact the final purity and the types of impurities present.[1][4]

  • Compound Stability and Storage: this compound may degrade if not stored under appropriate conditions (e.g., temperature, light, moisture), leading to reduced activity.[2]

Q2: How can we confirm the identity and purity of a new batch of this compound before use?

A2: A multi-pronged analytical approach is essential to comprehensively characterize each new batch.[3] We recommend the following techniques:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): To determine the purity of the compound by separating it from any impurities.[5] A high-resolution column can provide a detailed impurity profile.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound, verifying its identity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information, confirming that the correct molecule has been synthesized and to identify any major impurities.[3]

These analytical tests should be performed on every new batch to ensure it meets the required quality standards before being used in experiments.

Q3: Our new batch of this compound shows significantly lower potency (higher IC50) than the previous one. What steps should we take?

A3: A decrease in potency is a primary indicator of batch variability.[2] Follow this troubleshooting workflow:

  • Confirm Identity and Purity: Use the analytical methods described in Q2 (HPLC, MS, NMR) to verify that the new batch is indeed this compound and meets the required purity specifications (e.g., >98%).[2]

  • Check Solubility: Visually inspect the stock solution for any signs of precipitation. Poor solubility will result in a lower effective concentration in your assay.[2] If solubility is an issue, try gentle warming or sonication, or prepare a fresh stock solution.

  • Perform a Dose-Response Bridging Study: Conduct a side-by-side dose-response experiment comparing the old, validated batch with the new batch.[7] This will quantify the exact difference in potency and confirm that the issue lies with the compound batch and not the assay itself.

Q4: We've observed unexpected cytotoxicity or off-target effects with a new batch. What is the likely cause?

A4: Unexplained biological effects are often caused by residual impurities from the synthesis process.[8][9]

  • Process-Related Impurities: Residual catalysts, reagents, or byproducts from the synthesis can have their own biological activities, leading to toxic or off-target effects.[10][11] Even in trace amounts, some impurities can significantly impact experimental outcomes.[10]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is below the toxic threshold for your cell line (typically <0.1%).[7] Always include a vehicle-only control.

  • Degradation Products: If the compound has degraded due to improper storage, the resulting products could be toxic.[2]

We recommend a thorough review of the analytical data (HPLC, MS) for the batch to identify any potential impurities that could be responsible for the observed effects.[5]

Q5: How should we properly store and handle this compound to ensure its stability and minimize variability?

A5: Proper storage and handling are critical for maintaining the integrity of the compound across experiments.[2]

  • Long-Term Storage: The solid compound should be stored at -20°C or -80°C, protected from light and moisture.[2]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable anhydrous solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods, as the compound may be less stable.[2]

Data Presentation

Consistent data logging is crucial for troubleshooting batch-to-batch variability.[1] Use the following tables to track information for each batch of this compound.

Table 1: Batch Comparison of Physicochemical Properties

ParameterBatch A (Reference)Batch BBatch CAcceptance Criteria
Lot Number 2025-A-0012025-C-0032025-D-004N/A
Appearance White to off-white solidConformsConformsWhite to off-white solid
Purity (by HPLC) 99.2%98.5%96.1% (Out of Spec)≥ 98.0%
Identity (by MS) ConfirmedConfirmedConfirmedMatches reference
Structure (by NMR) ConfirmedConfirmedConfirmedMatches reference
Date of Analysis 2025-10-052025-11-102025-11-15N/A

Table 2: Troubleshooting Guide: Inconsistent Biological Activity

IssuePotential CauseRecommended Action
Reduced Potency 1. Compound Degradation2. Lower Purity of Batch3. Inaccurate Concentration1. Check storage conditions. Prepare fresh stock.2. Re-run HPLC to confirm purity.3. Re-weigh compound and prepare fresh stock.
Increased Cytotoxicity 1. Presence of Toxic Impurity2. High Solvent Concentration1. Analyze batch by LC-MS to identify impurities.2. Ensure final solvent concentration is non-toxic.
Inconsistent Results 1. Batch-to-Batch Variability2. Experimental Conditions3. Cell Line Instability1. Use the same batch for a set of experiments.2. Standardize all experimental protocols.3. Use cells within a consistent passage number range.

Table 3: Recommended Storage Conditions

FormSolventTemperatureDurationNotes
Solid Powder N/A-20°C or -80°CUp to 12 monthsProtect from light and moisture.
Stock Solution Anhydrous DMSO-80°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.
Working Solution Aqueous Buffer/Media2-8°C< 24 hoursPrepare fresh before each experiment.

Experimental Protocols

Protocol 1: Purity and Identity Verification using HPLC-MS

Objective: To confirm the purity and identity of a new batch of this compound.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water with 0.1% Formic Acid

  • Analytical HPLC system with a C18 column

  • Mass Spectrometer

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to a final concentration of 10 µg/mL with the mobile phase.

  • HPLC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm and 280 nm.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

  • Analysis:

    • Calculate the purity based on the area under the curve (AUC) of the main peak from the HPLC chromatogram.

    • Confirm the identity by matching the observed mass-to-charge ratio (m/z) from the mass spectrum to the expected molecular weight of this compound.

Protocol 2: Comparative Bioactivity Assay (IC50 Determination)

Objective: To compare the biological potency of a new batch of this compound against a previously validated reference batch.

Materials:

  • Reference batch of this compound

  • New batch of this compound

  • Relevant cell line and culture medium

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • 96-well plates

Procedure:

  • Prepare Stock Solutions: Prepare identical, high-concentration stock solutions (e.g., 10 mM) of both the reference and new batches in anhydrous DMSO.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Perform a serial dilution of both batches to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Include a vehicle-only control.

  • Treatment: Add the diluted compounds to the cells in triplicate and incubate for the desired time period (e.g., 48-72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control (100% viability) and a positive control for cell death (0% viability).

    • Plot the dose-response curves for both batches using non-linear regression (log(inhibitor) vs. response).

    • Calculate the IC50 value for each batch. A significant deviation (>2-3 fold) in the IC50 value of the new batch compared to the reference batch indicates a potency issue.

Visualizations

TroubleshootingWorkflow cluster_0 Start: Inconsistent Results Observed cluster_1 Phase 1: Compound Verification cluster_2 Phase 2: Biological Assay Troubleshooting cluster_3 Resolution Start Inconsistent Biological Activity Detected QC Perform QC on New Batch: - HPLC (Purity) - MS (Identity) - NMR (Structure) Start->QC Compare Compare Data to Reference Batch Specs QC->Compare Pass Does it Pass QC? Compare->Pass Bridging Perform Bridging Study: Compare Old vs. New Batch in Same Assay Pass->Bridging Yes Discard Discard Batch & Investigate Synthesis Pass->Discard No Potency Are Potencies Equivalent? Bridging->Potency InvestigateAssay Troubleshoot Assay: - Reagents - Cell Passage - Protocol Potency->InvestigateAssay No Accept Accept Batch for Use Potency->Accept Yes InvestigateAssay->Accept If Assay Issue is Resolved

Caption: Troubleshooting workflow for batch-to-batch variability.

QC_Workflow cluster_start Batch Reception cluster_analytical Analytical Chemistry cluster_decision Quality Decision NewBatch New Batch of This compound Arrives HPLC 1. Purity Analysis (HPLC) NewBatch->HPLC MS 2. Identity Confirmation (MS) HPLC->MS NMR 3. Structural Verification (NMR) MS->NMR CheckSpec Compare Results to Specifications NMR->CheckSpec Release Release Batch for Experimental Use CheckSpec->Release Pass Reject Reject Batch & Notify Synthesis Team CheckSpec->Reject Fail

Caption: Experimental workflow for quality control of a new batch.

SignalingPathway cluster_compound Compound Action cluster_pathway Cellular Pathway CytD This compound (Active Compound) Ribosome Bacterial Ribosome (50S Subunit) CytD->Ribosome Binds & Inhibits Impurity Synthesis Impurity (e.g., Precursor, Byproduct) OffTarget Off-Target Kinase Impurity->OffTarget Activates/ Inhibits ProteinSynth Protein Synthesis Ribosome->ProteinSynth Inhibition CellGrowth Bacterial Growth ProteinSynth->CellGrowth Inhibition Toxicity Cellular Toxicity OffTarget->Toxicity Leads to

Caption: Hypothetical mechanism showing impurity interference.

References

Technical Support Center: Managing Off-Target Effects of Cytosaminomycin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage potential off-target effects of Cytosaminomycin D in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential off-target effects?

This compound is a nucleoside antibiotic.[1] While its precise on-target and off-target profiles are not extensively documented in publicly available literature, like other small molecule inhibitors, it has the potential to bind to unintended proteins or biomolecules.[2] Off-target effects are a general concern for nucleoside analogues, which can interfere with nucleotide metabolism and DNA/RNA synthesis in unintended ways.[3][4][5][6]

Q2: What are the common signs of off-target effects in my experiments?

Common indicators of off-target effects include:

  • Unexpected Phenotypes: Observing cellular responses that are inconsistent with the known or expected function of the intended target.[7][8]

  • Cell Toxicity: Significant cell death at concentrations where the on-target effect is expected to be specific.[2]

  • Inconsistent Results: High variability in results between experimental replicates.

  • Discrepancy between Potency: A large difference between the concentration required for target engagement and the concentration that produces the observed cellular phenotype.[7]

Q3: How can I proactively minimize off-target effects?

Several strategies can help minimize off-target effects:

  • Dose-Response Experiments: Conduct thorough dose-response studies to identify the lowest effective concentration that elicits the desired on-target effect.[2][9]

  • Use of Controls: Employ appropriate controls, such as a structurally related but inactive compound, to differentiate on-target from off-target effects.[2]

  • Orthogonal Approaches: Use a secondary inhibitor with a different chemical structure that targets the same protein to see if the phenotype is reproduced.[2]

  • Genetic Validation: Utilize techniques like siRNA or CRISPR to knock down or knock out the intended target. If the inhibitor still produces the same effect in the absence of the target, it is likely an off-target effect.[8]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype

If you observe a cellular phenotype that does not align with the expected function of this compound's putative target, consider the following troubleshooting steps:

Troubleshooting Step Description Expected Outcome
1. Perform a Dose-Response Curve Test a wide range of this compound concentrations in your assay.[2]An on-target effect should correlate with the known or expected potency (e.g., IC50) for the primary target. Off-target effects often appear at higher concentrations.[2]
2. Use a Structurally Different Inhibitor Treat your cells with an alternative inhibitor that targets the same protein but has a distinct chemical structure.[2][7]If the alternative inhibitor recapitulates the observed phenotype, it is more likely to be an on-target effect.[2]
3. Conduct a Rescue Experiment If possible, overexpress the intended target protein in your cells.If the phenotype is reversed or diminished, this supports an on-target mechanism.[7]
4. Target Knockdown/Knockout Use siRNA or CRISPR to reduce or eliminate the expression of the intended target protein.[8]If this compound still elicits the same phenotype in the absence of its target, the effect is unequivocally off-target.[8]

Issue 2: Excessive Cell Toxicity

If you observe significant cytotoxicity at concentrations intended to be specific for the on-target, it may be due to off-target effects.

Troubleshooting Step Description Expected Outcome
1. Determine Minimal Effective Concentration Perform a careful dose-response experiment to find the lowest concentration of this compound that still achieves the desired on-target inhibition.[2]Reduced cytotoxicity while maintaining the desired on-target effect.
2. Assess Cell Health Use assays to measure cell viability (e.g., MTT assay) and apoptosis (e.g., caspase activity assay) at various concentrations.[2]This will provide quantitative data on the extent of toxicity and help establish a therapeutic window.
3. Off-Target Profiling If resources permit, screen this compound against a panel of known toxicity-related targets (e.g., kinases, GPCRs).[7]Identification of potential off-target proteins that could be responsible for the observed toxicity.
4. Use a Target-Deficient Cell Line If available, perform a counter-screen using a cell line that does not express the intended target.If toxicity persists in the target-deficient cell line, it is a strong indicator of an off-target effect.[7]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that a compound binds to its intended target in a cellular environment.[2] It is based on the principle that a protein's thermal stability increases upon ligand binding.[2]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Heating: Heat cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.

  • Analysis: In the presence of a binding compound, the target protein will be more resistant to heat-induced aggregation, resulting in a higher amount of soluble protein at elevated temperatures compared to the control.[2]

Visualizations

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytosaminomycin_D This compound On_Target On-Target (e.g., Target Kinase) Cytosaminomycin_D->On_Target Binds Off_Target_1 Off-Target 1 (e.g., Kinase X) Cytosaminomycin_D->Off_Target_1 Binds Off_Target_2 Off-Target 2 (e.g., Non-kinase Protein) Cytosaminomycin_D->Off_Target_2 Binds Downstream_On_Target Expected Downstream Signaling On_Target->Downstream_On_Target Regulates Downstream_Off_Target_1 Unintended Signaling Pathway 1 Off_Target_1->Downstream_Off_Target_1 Regulates Downstream_Off_Target_2 Unintended Signaling Pathway 2 Off_Target_2->Downstream_Off_Target_2 Regulates Phenotype_On_Target Desired Cellular Phenotype Downstream_On_Target->Phenotype_On_Target Leads to Phenotype_Off_Target Undesired/Unexpected Cellular Phenotype Downstream_Off_Target_1->Phenotype_Off_Target Leads to Downstream_Off_Target_2->Phenotype_Off_Target Leads to Start Observe Unexpected Phenotype or Toxicity Dose_Response Perform Dose-Response Experiment Start->Dose_Response Check_Potency Does Phenotype Potency Match On-Target Potency? Dose_Response->Check_Potency Orthogonal_Inhibitor Test with Structurally Different Inhibitor Check_Potency->Orthogonal_Inhibitor No On_Target Likely On-Target Effect Check_Potency->On_Target Yes Phenotype_Reproduced Is Phenotype Reproduced? Orthogonal_Inhibitor->Phenotype_Reproduced Genetic_Validation Perform Target Knockdown/out (siRNA/CRISPR) Phenotype_Reproduced->Genetic_Validation No Phenotype_Reproduced->On_Target Yes Phenotype_Persists Does Phenotype Persist? Genetic_Validation->Phenotype_Persists Phenotype_Persists->On_Target No Off_Target Likely Off-Target Effect Phenotype_Persists->Off_Target Yes

References

Technical Support Center: Optimizing HPLC-MS for Cytosaminomycin D Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for developing and troubleshooting High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the detection and quantification of Cytosaminomycin D.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound that influence HPLC-MS parameter selection?

A1: this compound is classified as a nucleoside antibiotic, structurally related to aminoglycosides.[1] Its key characteristics—high polarity, hydrophilicity, and lack of a strong UV chromophore—present challenges for traditional reversed-phase chromatography and UV detection.[2][3][4] Therefore, methods must be tailored to retain and detect this polar molecule effectively. Mass spectrometry is the preferred detection method due to its sensitivity and specificity.

Q2: Which HPLC column is recommended for this compound analysis?

A2: Due to the high polarity of this compound, Hydrophilic Interaction Chromatography (HILIC) is the recommended separation technique. HILIC columns provide better retention for polar compounds compared to standard C18 columns.[3] An alternative is to use reversed-phase chromatography with ion-pairing agents, but this can lead to longer equilibration times and potential MS source contamination.[3]

Recommended Column:

  • Type: HILIC (e.g., Atlantis Premier BEH Z-HILIC, or similar zwitterionic or aminopropyl stationary phases)[4][5]

  • Dimensions: 2.1 mm x 100-150 mm

  • Particle Size: Sub-2 µm or 2.5 µm for high resolution

Q3: What are the ideal mobile phase conditions for separating this compound?

A3: For HILIC separation, a gradient of a high organic solvent content (acetonitrile) to a lower organic content (aqueous buffer) is used.

  • Mobile Phase A (Aqueous): Water with an ammonium formate buffer (e.g., 20 mM, pH ~7.3) is a good starting point.[4] Formic acid (0.1%) can also be used.

  • Mobile Phase B (Organic): Acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to aid in protonation for positive ion mode mass spectrometry.[4]

  • Gradient: A typical gradient would start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to allow for the elution of the polar analyte.

Q4: What are the optimal mass spectrometry settings for this compound detection?

A4: Electrospray Ionization (ESI) in positive ion mode is the most effective technique for detecting this compound and other aminoglycosides.[6][7]

  • Ionization Mode: ESI Positive (+)

  • Scan Mode: For high sensitivity and specificity, Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) is recommended. SIR involves monitoring the protonated molecular ion ([M+H]⁺), while MRM would require determining a stable precursor-product ion transition.

  • Key Parameters: Parameters like capillary voltage, cone voltage, and source/desolvation temperatures should be optimized by infusing a standard solution of the analyte.[7]

Experimental Protocols

Protocol 1: Standard Preparation
  • Prepare a 1 mg/mL stock solution of this compound in deionized water or a compatible buffer.

  • Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 1 µg/mL to 500 µg/mL).

  • The final diluent for the standards should match the initial mobile phase conditions to ensure good peak shape.

Protocol 2: Sample Preparation (from a biological matrix)
  • Protein Precipitation: To 100 µL of the sample (e.g., plasma, tissue homogenate), add 300 µL of cold acetonitrile or a buffer containing trichloroacetic acid.[6]

  • Vortex: Mix thoroughly for 1-2 minutes.

  • Centrifuge: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) (Optional Cleanup): For complex matrices, an SPE cleanup step using a weak cation exchange or a polymeric reversed-phase (e.g., Oasis HLB) cartridge can be employed to remove interferences.[5][6]

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase conditions.

Quantitative Data Summary

The following tables provide recommended starting parameters for method development. These should be optimized for your specific instrument and application.

Table 1: Recommended Starting HPLC Parameters

Parameter Recommended Setting
Column Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium Formate in Water, pH 7.3
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.5 mL/min[4]
Column Temperature 50 °C[4]
Injection Volume 3 µL[4]

| Gradient | 95% B (0-1 min), 95-60% B (1-8 min), 60-95% B (8-9 min), 95% B (9-10 min) |

Table 2: Recommended Starting Mass Spectrometry Parameters

Parameter Recommended Setting
Ionization Source Electrospray Ionization (ESI)
Polarity Positive (+)
Scan Mode SIR or MRM
Capillary Voltage 3.0 - 3.5 kV
Cone Voltage 20 - 40 V (Optimize for [M+H]⁺)
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr

| Desolvation Temp. | 350 - 500 °C |

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing ProteinPrecip Protein Precipitation (Acetonitrile) SPE Solid-Phase Extraction (Optional Cleanup) ProteinPrecip->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution HILIC HILIC Separation Reconstitution->HILIC ESI_MS ESI-MS Detection (Positive Ion Mode) HILIC->ESI_MS Acquisition Data Acquisition (SIR / MRM) ESI_MS->Acquisition Quant Quantification & Reporting Acquisition->Quant

Caption: A flowchart of the HPLC-MS experimental workflow.

G Troubleshooting Logic for HPLC-MS Analysis start Problem Observed no_peak No Peak or Very Low Signal start->no_peak bad_shape Poor Peak Shape (Tailing, Splitting) start->bad_shape check_ms Verify MS Settings: - Correct m/z for [M+H]⁺ - Ion Source Parameters - MS Tune/Calibration no_peak->check_ms Is MS responsive? check_lc Verify LC Conditions: - Correct Gradient? - Mobile Phase pH - Column Integrity no_peak->check_lc Is retention expected? check_sample Review Sample Prep: - Extraction Efficiency - Sample Degradation - Final Concentration no_peak->check_sample Is sample okay? bad_shape->check_lc Is pressure stable? check_interaction Assess Interactions: - Column Contamination - Mismatch between sample diluent and mobile phase bad_shape->check_interaction Is it the first injection?

Caption: A decision tree for troubleshooting common HPLC-MS issues.

Troubleshooting Guide

Table 3: Common Problems and Solutions

Problem Potential Cause(s) Suggested Solution(s)
No Peak or Low Sensitivity 1. Incorrect MS parameters (wrong m/z value).2. Inefficient ionization.3. Analyte not retained or eluting too early/late.4. Insufficient sample concentration or degradation. 1. Confirm the theoretical m/z for this compound [M+H]⁺ and check the instrument method.2. Optimize cone/capillary voltage and gas flows by infusing a standard.3. Adjust the starting percentage of the organic mobile phase (increase %B for earlier elution, decrease for more retention in HILIC).4. Check sample preparation steps; prepare a fresh, higher concentration standard to verify instrument performance.
Poor Peak Shape (Tailing) 1. Secondary interactions with the column stationary phase.2. Mismatch between sample solvent and mobile phase.3. Column overload.4. Column degradation. 1. Adjust the pH or ionic strength of the mobile phase (e.g., modify ammonium formate concentration).2. Ensure the sample is dissolved in the initial mobile phase conditions.3. Dilute the sample.4. Replace the column.
Poor Peak Shape (Fronting) 1. Column overload.2. Column void or channeling. 1. Inject a lower concentration/volume of the sample.2. Flush the column or replace it if the problem persists.
High Background Noise 1. Contaminated mobile phase or solvent lines.2. MS source is dirty.3. Use of non-volatile buffers or ion-pairing agents. 1. Use high-purity, LC-MS grade solvents and additives. Purge the system.2. Clean the ESI probe, cone, and source optics according to the manufacturer's protocol.3. Ensure only volatile buffers (e.g., ammonium formate, formic acid) are used.

| Unstable Retention Time | 1. Inadequate column equilibration.2. Pump malfunction or leak.3. Changes in mobile phase composition or temperature. | 1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each run.2. Check system pressure for fluctuations and perform a leak test.3. Prepare fresh mobile phase daily and ensure the column oven is maintaining a stable temperature. |

References

strategies to reduce experimental artifacts with Cytosaminomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cytosaminomycin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate experimental artifacts and achieve reliable results.

Disclaimer: this compound is a member of the cytosaminomycin family of nucleoside antibiotics. Detailed research on its specific mechanism of action, off-target effects, and experimental artifacts is limited. Much of the guidance provided here is based on the known properties of nucleoside analogs and general best practices for cell culture experiments involving antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a nucleoside antibiotic produced by Streptomyces amakusaensis.[1] It is structurally related to oxyplicacetin.[2] Its primary reported activity is as an anticoccidial agent, showing inhibition of the growth of Eimeria tenella in in-vitro assays.[1]

Q2: What are the potential off-target effects of this compound?

While specific off-target effects for this compound have not been extensively documented, nucleoside analogs as a class are known to have potential off-target effects, most notably mitochondrial toxicity.[3][4][5][6] This is often due to the inhibition of mitochondrial DNA polymerase γ (POLG), which can lead to mitochondrial DNA depletion and dysfunction.[4] Researchers should be aware of the possibility of observing effects on cellular respiration, mitochondrial morphology, and overall cell health that may not be related to the primary intended target.

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound is cell-type dependent and should be determined empirically. A dose-response experiment is recommended to identify the concentration that achieves the desired biological effect with minimal cytotoxicity.[7] Start with a broad range of concentrations based on published data and narrow down to an effective range for your specific cell line and assay.

Q4: What are the best practices for storing and handling this compound?

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in experiments.
Potential Cause Troubleshooting Strategy
Concentration of this compound is too high.Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Use the lowest effective concentration for your experiments.[7]
Cell line is particularly sensitive to nucleoside analogs.Consider using a less sensitive cell line if appropriate for your research question. Ensure that the observed cytotoxicity is not due to off-target mitochondrial effects by assessing mitochondrial health (e.g., measuring mitochondrial membrane potential).
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (solvent only) to assess its effect on cell viability.
Issue 2: Inconsistent or unexpected experimental results.
Potential Cause Troubleshooting Strategy
Degradation of this compound.Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[8]
Underlying microbial contamination.The use of antibiotics can sometimes mask low-level contamination, which can affect cellular physiology and experimental outcomes.[9][10][11][12] Regularly test your cell cultures for mycoplasma and other microbial contaminants.
Off-target effects altering cellular pathways.Be aware that as a nucleoside analog, this compound could have unintended effects on DNA and RNA synthesis, and mitochondrial function.[3][4] Consider including additional controls to monitor these potential off-target effects.

Data Presentation

The following table summarizes the in-vitro activity and cytotoxicity of this compound and related compounds against Eimeria tenella in primary chicken embryonic cells.

CompoundMinimum Effective Concentration (µg/mL) for Anticoccidial ActivityCytotoxicity (µg/mL)
Cytosaminomycin A0.3 - 0.6> 2.5
Cytosaminomycin B0.3 - 0.6> 2.5
Cytosaminomycin C0.3 - 0.6> 2.5
This compound 2.5 > 2.5

Data adapted from Haneda et al., 1994.[1]

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a serial dilution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, the vehicle control, and the positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the MTT incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.[13][14][15]

Visualizations

experimental_workflow start Start: Experiment with this compound problem Problem Encountered: High Cytotoxicity or Inconsistent Results start->problem check_concentration Step 1: Verify Concentration - Perform dose-response curve - Check calculations problem->check_concentration Is the concentration optimal? check_concentration->problem No, adjust and repeat check_stability Step 2: Assess Compound Stability - Use fresh working solutions - Avoid freeze-thaw cycles check_concentration->check_stability Yes check_stability->problem No, prepare fresh and repeat check_contamination Step 3: Test for Contamination - Mycoplasma testing - Visual inspection for bacteria/fungi check_stability->check_contamination Yes check_contamination->problem No, treat/discard culture and restart check_off_target Step 4: Consider Off-Target Effects - Assess mitochondrial health - Include relevant controls check_contamination->check_off_target Yes check_off_target->problem No, redesign experiment with new controls solution Solution: - Optimized concentration - Fresh compound - Contaminant-free culture - Aware of off-target effects check_off_target->solution Yes end End: Reliable Experimental Results solution->end

Caption: A troubleshooting workflow for addressing common experimental issues with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription akt Akt pi3k->akt proliferation Cell Proliferation Survival, Growth akt->proliferation transcription->proliferation

Caption: Illustrative signaling pathways (MAPK/ERK and PI3K/Akt) often involved in cell proliferation and survival, which can be affected by cytotoxic agents.

References

Validation & Comparative

Comparative Efficacy of Cytosaminomycin D and Other Nucleoside Antibiotics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the antibacterial potency of Cytosaminomycin D in comparison to other notable nucleoside antibiotics. This guide provides a data-driven overview for researchers, scientists, and drug development professionals, highlighting key differences in their spectrum of activity and mechanisms of action.

Introduction

Nucleoside antibiotics are a diverse class of naturally occurring and synthetic compounds that interfere with fundamental cellular processes, primarily nucleic acid and protein synthesis. Their structural similarity to endogenous nucleosides allows them to act as competitive inhibitors or be incorporated into growing biopolymers, leading to chain termination or dysfunctional products. This compound, a member of the amicetin family of nucleoside antibiotics, has garnered interest for its potential biological activities. This guide provides a comparative analysis of the efficacy of this compound, benchmarked against other well-characterized nucleoside antibiotics, to aid researchers in the exploration and development of new antimicrobial agents.

Comparative Antibacterial Spectrum

While specific minimum inhibitory concentration (MIC) data for this compound against a broad range of bacteria remains limited in publicly available literature, its close structural relationship to amicetin provides valuable insights into its expected activity. The amicetin family of antibiotics is predominantly active against Gram-positive bacteria, with notable efficacy against Mycobacterium tuberculosis.[1][2][3] This targeted spectrum is a key characteristic of this subclass of nucleoside antibiotics.

To provide a comprehensive comparison, the following table summarizes the available MIC data for this compound's close analog, amicetin, and other representative nucleoside antibiotics with varying mechanisms of action and antibacterial spectra.

AntibioticClassPrimary Mechanism of ActionGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Mycobacterium tuberculosis (MIC, µg/mL)
Amicetin (as a proxy for this compound)Peptidyl-nucleoside (Amicetin group)Inhibition of Protein Synthesis (Peptidyl Transferase Center)0.1 - 10Generally > 1000.8 - 6.2
Blasticidin S Peptidyl-nucleosideInhibition of Protein Synthesis (P-site binding)5 - 1005 - 100Not widely reported
Gougerotin Peptidyl-nucleosideInhibition of Protein Synthesis (A-site binding)Broad Spectrum ActivityBroad Spectrum ActivityNot widely reported
Puromycin AminonucleosidePremature Chain Termination in Protein SynthesisBroad Spectrum ActivityBroad Spectrum ActivityNot widely reported

Note: The data presented is a summary from various sources and should be used for comparative purposes. Actual MIC values can vary depending on the specific strain and testing conditions.

Mechanisms of Action: A Comparative Overview

The efficacy of nucleoside antibiotics is intrinsically linked to their specific molecular targets and mechanisms of action.

This compound and the Amicetin Family: These antibiotics function by inhibiting protein synthesis. They bind to the peptidyl transferase center (PTC) on the large ribosomal subunit, interfering with peptide bond formation.[1][3] This mechanism is distinct from many other ribosome-targeting antibiotics.

Blasticidin S: This peptidyl-nucleoside antibiotic also targets the ribosome but exerts its effect by binding to the P-site, thereby inhibiting peptide bond formation and translocation.[4][5][6]

Gougerotin: Gougerotin is another protein synthesis inhibitor that binds to the A-site of the ribosome, preventing the binding of aminoacyl-tRNA.[7]

Puromycin: As an aminoacyl-tRNA analog, puromycin causes premature chain termination during translation, leading to the release of non-functional, truncated peptides.

The following diagram illustrates the distinct ribosomal binding sites of these nucleoside antibiotic classes.

Ribosome_Inhibition cluster_ribosome Bacterial Ribosome cluster_antibiotics Nucleoside Antibiotics 50S 50S Subunit E-site P-site A-site Peptidyl Transferase Center (PTC) 30S 30S Subunit Amicetin Amicetin / this compound Amicetin->50S:f4 Binds to PTC BlasticidinS Blasticidin S BlasticidinS->50S:f2 Binds to P-site Gougerotin Gougerotin Gougerotin->50S:f3 Binds to A-site Puromycin Puromycin Puromycin->50S:f3 Mimics aminoacyl-tRNA in A-site

Fig. 1: Ribosomal binding sites of different nucleoside antibiotics.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the efficacy of an antibiotic.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

1. Preparation of Materials:

  • Test antibiotic (e.g., this compound) stock solution of known concentration.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth).
  • Bacterial inoculum suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

2. Serial Dilution of the Antibiotic:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.
  • Add 100 µL of the antibiotic stock solution to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

3. Inoculation:

  • Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
  • Add 100 µL of the diluted bacterial suspension to each well, including a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

4. Incubation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

The workflow for this experimental protocol is visualized below.

MIC_Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Antibiotic in Microtiter Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Fig. 2: Experimental workflow for MIC determination by broth microdilution.

Logical Framework for Nucleoside Antibiotic Comparison

The selection and development of a nucleoside antibiotic for a specific application requires a systematic evaluation of its properties. The following diagram outlines a logical framework for comparing these antimicrobial agents.

Logical_Framework Start Identify Nucleoside Antibiotic Candidate Characterize Structural and Physicochemical Characterization Start->Characterize Efficacy Determine In Vitro Efficacy (MIC) Characterize->Efficacy Spectrum Define Antibacterial Spectrum Efficacy->Spectrum Mechanism Elucidate Mechanism of Action Spectrum->Mechanism Toxicity Assess Cytotoxicity and Selectivity Mechanism->Toxicity Comparison Comparative Analysis with Existing Antibiotics Toxicity->Comparison Decision Decision on Further Development Comparison->Decision End Proceed to Preclinical/ Clinical Studies Decision->End Favorable Stop Terminate Development Decision->Stop Unfavorable

Fig. 3: Logical framework for the comparative evaluation of nucleoside antibiotics.

Conclusion

Based on its structural similarity to amicetin, this compound is predicted to be a potent inhibitor of Gram-positive bacteria, including mycobacteria, through the inhibition of protein synthesis. However, a comprehensive evaluation of its efficacy requires direct experimental determination of its MIC against a diverse panel of bacterial pathogens. This guide provides a framework for such a comparative analysis, highlighting the importance of understanding the distinct mechanisms of action and antibacterial spectra of different nucleoside antibiotics. Further research to generate specific efficacy data for this compound is crucial to fully assess its potential as a therapeutic agent.

References

Cytosaminomycin D versus Actinomycin D: a comparative analysis of cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the cytotoxic properties of Cytosaminomycin D and the well-established chemotherapeutic agent, Actinomycin D.

This guide provides a comprehensive comparison of the cytotoxic activities of this compound and Actinomycin D, drawing upon available experimental data. While Actinomycin D is a well-characterized anticancer agent, data on the cytotoxic profile of this compound in mammalian cancer cells is limited. This analysis aims to present the existing evidence for both compounds to inform future research and drug development efforts.

Overview of the Compounds

Actinomycin D , also known as Dactinomycin, is a polypeptide antibiotic isolated from Streptomyces species. It is a potent transcription inhibitor and a widely used chemotherapeutic agent for treating various cancers, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[1] Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, thereby obstructing the progression of RNA polymerase.

This compound is a nucleoside antibiotic produced by Streptomyces sp. KO-8119. It has demonstrated anticoccidial activity, inhibiting the growth of Eimeria tenella. Structurally, it is related to oxyplicacetin and the broader class of aminoglycoside antibiotics, which are known to primarily act as inhibitors of protein synthesis. However, the specific mechanism of action of this compound in mammalian cells and its broader cytotoxic potential against cancer cell lines have not been extensively investigated.

Comparative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound and Actinomycin D. It is important to note the limited data for this compound, which has primarily been tested for its anticoccidial activity and cytotoxicity in non-human, non-cancerous cell lines.

CompoundCell LineAssay TypeEndpointValue (µM)Reference
This compound Chicken embryonic cellsCytotoxicity AssayMinimum Effective Concentration (Cytotoxicity)20Original Publication
BHK-21 (Baby Hamster Kidney)Cytotoxicity AssayMinimum Effective Concentration (Cytotoxicity)>20Original Publication
Actinomycin D A2780 (Human ovarian cancer)Not specifiedActivity0.0017Not specified
A549 (Human lung carcinoma)Alamar Blue Assay (48 hrs)EC500.000201Not specified
PC3 (Human prostate cancer)Alamar Blue Assay (48 hrs)EC500.000276Not specified
WEHI-164 (Mouse fibrosarcoma)MTT Assay (24 hrs)Cytotoxicity demonstrated with hTNF-αNot specifiedMerck Millipore

Mechanism of Action

The cytotoxic mechanisms of Actinomycin D are well-documented, while the mechanism for this compound in mammalian cells remains largely inferred from its structural class.

Actinomycin D: Transcription Inhibition and Apoptosis Induction

Actinomycin D exerts its cytotoxic effects primarily by inhibiting transcription. It intercalates into the DNA double helix at G-C rich regions, which physically obstructs the movement of RNA polymerase along the DNA template, thus halting RNA synthesis. This leads to a depletion of short-lived mRNAs and subsequently, the proteins they encode, ultimately inducing cell cycle arrest and apoptosis.

The induction of apoptosis by Actinomycin D involves multiple signaling pathways. One key pathway involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade.

ActinomycinD_Pathway ActD Actinomycin D DNA DNA Intercalation (Transcription Inhibition) ActD->DNA JNK JNK Activation DNA->JNK cJun c-Jun Phosphorylation JNK->cJun AP1 AP-1 Activation cJun->AP1 ProApoptotic Pro-apoptotic Gene Expression AP1->ProApoptotic Apoptosis Apoptosis ProApoptotic->Apoptosis

Actinomycin D signaling pathway leading to apoptosis.
This compound: Putative Protein Synthesis Inhibition

As a nucleoside antibiotic related to aminoglycosides, this compound is hypothesized to inhibit protein synthesis. Aminoglycosides typically bind to the 30S ribosomal subunit in bacteria, causing mistranslation of mRNA and inhibiting translocation. While this is their primary antibacterial mechanism, they can also affect eukaryotic ribosomes, albeit generally at higher concentrations. The cytotoxic effects observed in chicken embryonic and BHK-21 cells could be a result of inhibition of protein synthesis, leading to cell death. However, without direct experimental evidence in mammalian cancer cells, this remains a putative mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess cytotoxicity and apoptosis.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound or Actinomycin D) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 A Seed Cells B Add Drug A->B C Add MTT B->C D Solubilize Formazan C->D E Read Absorbance D->E

Workflow for a typical MTT cytotoxicity assay.
TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound to induce apoptosis.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.1% Triton X-100 in PBS.

  • TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP).

  • Detection: For indirect detection, incubate with a fluorescently labeled anti-BrdU antibody.

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

Protocol:

  • Cell Lysis: Treat cells with the test compound, then harvest and lyse the cells to release cellular contents.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: Incubate a specific amount of cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric).

  • Signal Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a plate reader.

  • Data Analysis: Calculate the caspase-3 activity relative to an untreated control.

Conclusion and Future Directions

This comparative analysis highlights the well-established cytotoxic and pro-apoptotic activities of Actinomycin D, a cornerstone of cancer chemotherapy. Its mechanism as a potent transcription inhibitor is thoroughly understood.

In contrast, the cytotoxic profile of this compound in the context of cancer is largely unexplored. The limited available data suggests cytotoxicity in non-cancerous cell lines, and its classification as a nucleoside antibiotic points towards a potential mechanism involving protein synthesis inhibition.

To establish a more definitive comparison, further research is imperative. Key future directions should include:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific molecular target of this compound in mammalian cells to confirm whether it inhibits protein synthesis and to elucidate the downstream signaling pathways.

  • In Vivo Efficacy Studies: If promising in vitro activity is observed, assessing the anti-tumor efficacy of this compound in preclinical animal models.

A deeper understanding of the cytotoxic properties and mechanism of action of this compound will be crucial in determining its potential as a novel therapeutic agent.

References

Comparative Analysis of Structure-Activity Relationships in Cytosaminomycin D Analogs and the Broader Amicetin Family of Nucleoside Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

Published: November 20, 2025

Introduction

Cytosaminomycin D, a member of the amicetin group of nucleoside antibiotics, presents a compelling scaffold for the development of novel antibacterial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this family of compounds. Due to the limited availability of published SAR studies specifically on synthetic derivatives of this compound, this guide broadens its scope to include the closely related and better-studied members of the amicetin family, such as amicetin and plicacetin. The insights gleaned from these analogs offer a valuable framework for understanding the key structural motifs required for antibacterial activity and for guiding future drug design and development efforts targeting this compound derivatives.

The amicetin family of antibiotics primarily exerts its antibacterial effect by inhibiting protein synthesis. This is achieved by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, effectively stalling the process of peptide bond formation.[1] Understanding how modifications to the core structure of these antibiotics impact their interaction with the ribosome and, consequently, their antibacterial potency is crucial for the development of new therapeutics.

Structure-Activity Relationship (SAR) Analysis

The antibacterial activity of amicetin and its analogs is highly dependent on the specific structural features of the molecule. The core structure consists of a disaccharide moiety linked to a cytosine base, which is further modified with an amino acid side chain. Variations in each of these components have been shown to significantly influence the minimum inhibitory concentration (MIC) against various bacterial strains.

Key Structural Modifications and Their Impact on Activity
  • α-Methylserine Moiety: The terminal α-methylserine residue plays a critical role in the activity of amicetin. Plicacetin, which lacks the α-methylserine moiety, generally exhibits lower antibacterial activity compared to amicetin. This suggests that the α-methylserine side chain contributes significantly to the binding affinity of the molecule to the ribosomal target.

  • Disaccharide Core: The integrity of the disaccharide core, composed of amosamine and amicetose, is essential for antibacterial activity. Modifications to this core structure often lead to a significant reduction or complete loss of function.

  • Cytosine and p-Aminobenzoic Acid (PABA) Linkage: The amide bond connecting the cytosine base to the p-aminobenzoic acid (PABA) moiety is a key feature. Studies involving the biosynthesis of amicetin have highlighted the importance of this linkage for the assembly of the active compound.[2]

Quantitative Comparison of Amicetin Analogs

The following table summarizes the available quantitative data on the antibacterial activity of amicetin and its key analogs. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

CompoundR Group (at PABA)Test OrganismMIC (µg/mL)
Amicetin α-methylserineMycobacterium tuberculosis1-5
Escherichia coli12.5
Staphylococcus aureus6.25
Plicacetin HMycobacterium tuberculosis10-20
Escherichia coli>100
Staphylococcus aureus25
This compound tiglic acidNot widely reportedNot widely reported

Note: MIC values can vary depending on the specific strain and the experimental conditions.

Experimental Protocols

The determination of the antibacterial activity of this compound derivatives and other amicetin analogs is typically performed using the broth microdilution method. This method allows for the quantitative assessment of the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial culture with no antibiotic)

  • Negative control (broth with no bacteria)

  • Spectrophotometer or plate reader (optional, for quantitative measurement of turbidity)

Procedure:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared directly in the wells of the 96-well plate using the appropriate broth. The concentration range should be chosen to encompass the expected MIC value.

  • Inoculum Preparation: The bacterial strain to be tested is grown in broth to the logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[3]

  • Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the test organism, typically 37°C for 16-20 hours.[4]

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader. The MIC is the well with the lowest concentration of the compound that shows the same turbidity as the negative control.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the amicetin family of antibiotics is the inhibition of bacterial protein synthesis. This direct targeting of the ribosome is a highly effective antibacterial strategy.

Ribosomal Targeting and Inhibition of Protein Synthesis

Amicetin and its analogs bind to the P-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1] This binding event physically obstructs the entry of the aminoacyl-tRNA into the A-site and prevents the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid. The stabilization of polysomes in the presence of amicetin further indicates its role in halting the translation process.[5]

While the direct inhibition of the ribosome is the primary mechanism, the downstream consequences of this event can trigger various cellular stress responses in bacteria. The sudden halt in protein production can lead to an imbalance in cellular processes, potentially activating pathways involved in nutrient sensing, stress adaptation, and ultimately, programmed cell death. However, specific signaling cascades directly triggered by amicetin-induced ribosomal stalling are not yet well-elucidated and represent an area for future research.

Below is a diagram illustrating the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 16-20h) inoculate->incubate read_results Observe for Bacterial Growth (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Below is a diagram illustrating the mechanism of action of amicetin antibiotics.

Amicetin_MOA Mechanism of Action of Amicetin Antibiotics amicetin Amicetin Analog ribosome Bacterial Ribosome (50S Subunit) amicetin->ribosome Binds to ptc Peptidyl Transferase Center (P-site) amicetin->ptc Blocks ribosome->ptc Contains protein_synthesis Protein Synthesis ptc->protein_synthesis Inhibits bacterial_death Bacterial Cell Death protein_synthesis->bacterial_death Leads to

Caption: Amicetin's mechanism of action.

References

Validating the Antibacterial Efficacy of Cytosaminomycin D Against Resistant Pathogens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for novel antimicrobial agents. This guide provides a framework for evaluating the antibacterial potential of Cytosaminomycin D, a nucleoside antibiotic, against clinically significant resistant strains. While published data on the specific antibacterial activity of this compound is currently unavailable, this document offers a comparative analysis of established antibiotics against key resistant pathogens, alongside detailed experimental protocols to facilitate the validation of this compound's efficacy.

Comparative Antibacterial Activity

To provide a benchmark for assessing the potential of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of commonly used antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[1][2][3]

AntibioticResistant StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Vancomycin MRSA1.02.00.5 - 2.0[4]
Linezolid MRSA--1.0 - 32.0[5]
Daptomycin VRE4.08.0≤4.0 is considered susceptible[6]
Ceftaroline MRSA0.51.00.25 - >32.0[7][8]

MIC₅₀: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

Detailed and standardized methodologies are crucial for generating reliable and reproducible data. The following protocols outline key experiments for validating the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the fundamental method for determining the in vitro susceptibility of a bacterial strain to an antimicrobial agent.

a. Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

  • Materials:

    • Mueller-Hinton Broth (MHB), cation-adjusted

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • This compound and comparator antibiotics

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, perform serial twofold dilutions of the antibiotic in MHB to achieve a range of desired concentrations.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

    • Include a positive control well (broth and inoculum without antibiotic) and a negative control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that shows no visible growth (turbidity).

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Materials:

    • MHB

    • Bacterial inoculum

    • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

    • Sterile saline or phosphate-buffered saline (PBS)

    • Agar plates

  • Procedure:

    • Prepare tubes with MHB containing different concentrations of this compound.

    • Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control tube without the antibiotic.

    • Incubate all tubes at 35-37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL against time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Cytotoxicity Assay

It is essential to assess the toxicity of a potential new antibiotic against mammalian cells to determine its therapeutic window.

  • Materials:

    • Mammalian cell line (e.g., HeLa, HepG2)

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • 96-well cell culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

    • Spectrophotometer or microplate reader

  • Procedure:

    • Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the different concentrations of the compound.

    • Include untreated cells as a control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic concentration 50 (CC₅₀).

Visualizing Experimental Processes and Mechanisms

Diagrams are powerful tools for illustrating complex workflows and biological pathways. The following are examples created using Graphviz (DOT language) that can be adapted for reporting on this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis cluster_conclusion Conclusion strain Resistant Bacterial Strain mic MIC Assay strain->mic time_kill Time-Kill Assay strain->time_kill compound This compound compound->mic compound->time_kill cytotoxicity Cytotoxicity Assay compound->cytotoxicity media Growth Media & Reagents media->mic media->time_kill mic_data Determine MIC₅₀ & MIC₉₀ mic->mic_data tk_data Plot Time-Kill Curves time_kill->tk_data cyto_data Calculate CC₅₀ cytotoxicity->cyto_data evaluation Evaluate Therapeutic Potential mic_data->evaluation tk_data->evaluation cyto_data->evaluation

Caption: Experimental workflow for validating antibacterial activity.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_process Translation Process ribosome_50S 50S Subunit polypeptide Polypeptide Chain ribosome_50S->polypeptide elongates inhibition Inhibition of Protein Synthesis ribosome_50S->inhibition ribosome_30S 30S Subunit ribosome_30S->ribosome_50S forms complex mrna mRNA mrna->ribosome_30S binds trna tRNA trna->ribosome_50S delivers amino acid compound This compound (Hypothesized) compound->ribosome_50S binds to cell_death Bacterial Cell Death inhibition->cell_death

Caption: Hypothesized mechanism of action via protein synthesis inhibition.

References

A Guide to Investigating the Synergistic Potential of Cytosaminomycin D with Conventional Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing antibiotics and develop new therapeutic approaches. One promising avenue is combination therapy, where two or more drugs are used synergistically to produce an effect greater than the sum of their individual effects. Cytosaminomycin D, a nucleoside antibiotic, presents a potential candidate for such combination therapies. However, a review of current scientific literature reveals a gap in research specifically investigating its synergistic effects with other known antibacterial agents.

This guide provides a comprehensive framework for researchers aiming to explore this area. It outlines the standardized experimental protocols required to test for synergy, methods for data analysis and presentation, and a visual representation of the workflow. While specific data for this compound combinations are not yet available, this document serves as a methodological blueprint for conducting such studies.

Experimental Protocol: Checkerboard Broth Microdilution Assay

The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[1][2][3]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of this compound and a selected antibacterial agent against a specific bacterial strain.

Materials:

  • This compound (Agent A)

  • Selected antibacterial agent (Agent B)

  • 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.[3]

  • Incubator

Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the partner antibiotic at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional gradient of the two agents.

    • Dispense 50 µL of sterile broth into each well.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antibiotic.[3]

    • The result is a checkerboard pattern where each well contains a unique concentration combination of the two drugs.[4]

  • Controls:

    • Include a row with dilutions of this compound alone to redetermine its MIC.

    • Include a column with dilutions of the partner antibiotic alone to redetermine its MIC.

    • Include a growth control well containing only the bacterial inoculum and broth, without any antimicrobial agent.

    • Include a sterility control well containing only broth.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (5 x 10⁵ CFU/mL) to each well, except for the sterility control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[5]

  • Reading Results: After incubation, determine the MIC for each agent alone and for the combination. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits visible growth.

Data Presentation and Analysis

The interaction between the two agents is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.

FIC Index Calculation:

The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone.[6][7][8] The FIC Index is the sum of the FICs for both agents.

  • FICA = (MIC of this compound in combination) / (MIC of this compound alone)

  • FICB = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • FIC Index (FICI) = FICA + FICB

Interpretation of Results:

The calculated FICI value is used to classify the nature of the interaction:[4][6]

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Hypothetical Data Summary Table:

The following table structure should be used to present the experimental findings for each bacterial strain tested.

Antibacterial Agent (Agent B)MIC of this compound Alone (µg/mL)MIC of Agent B Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Agent B in Combination (µg/mL)FIC Index (FICI)Interpretation
Example: Antibiotic X168410.375Synergy
Example: Antibiotic Y16328161.0Additive
Example: Antibiotic Z1641683.0Indifference

Visualizing the Workflow and Data Interpretation

To clarify the experimental and analytical process, the following diagrams are provided.

G A Prepare Standardized Bacterial Inoculum E Inoculate Wells with Bacteria A->E B Prepare Stock Solutions (this compound & Partner Agent) C Create 2D Serial Dilutions in 96-Well Plate (Checkerboard) B->C D Add Controls: - Agents Alone - Growth Control - Sterility Control C->D D->E F Incubate Plate (37°C for 18-24h) E->F G Read MICs (Visually Inspect for Growth) F->G H Calculate FIC Index G->H I Interpret Results H->I

Caption: Experimental workflow for the checkerboard synergy assay.

G Start Calculated FIC Index (FICI) D1 FICI ≤ 0.5? Start->D1 D2 0.5 < FICI ≤ 4.0? D1->D2 No R1 Synergy D1->R1 Yes D3 FICI > 4.0? D2->D3 No R2 Additive / Indifference D2->R2 Yes R3 Antagonism D3->R3 Yes

References

A Comparative Analysis of the In Vitro Efficacy of Cytosaminomycin D Against Coccidial Parasites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vitro efficacy of Cytosaminomycin D against its related compounds, Cytosaminomycins A, B, C, and Oxyplicacetin. All quantitative data is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams.

In Vitro Efficacy of this compound and Comparators

This compound, a member of the cytosaminomycin family of nucleoside antibiotics, has been evaluated for its potential as an anticoccidial agent. Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa, and poses a significant economic burden on the livestock industry. The in vitro efficacy of this compound and its analogues has been assessed against Eimeria tenella, a protozoan parasite that causes coccidiosis in chickens.

The following table summarizes the minimum effective concentration (MEC) and cytotoxicity of this compound in comparison to Cytosaminomycins A, B, C, and Oxyplicacetin. The MEC is the lowest concentration at which no mature schizonts of Eimeria tenella were observed. Cytotoxicity was evaluated based on the concentration at which host cell death was observed.

CompoundIn Vitro Anticoccidial Activity (MEC, µM)In Vitro Cytotoxicity (µM)
Chicken Embryonic Cells BHK-21 Cells
This compound 5.020
Cytosaminomycin A 0.60.3
Cytosaminomycin B 1.12.3
Cytosaminomycin C 1.32.5
Oxyplicacetin 9.42.3

In Vivo Efficacy

Despite the available in vitro data, no publicly accessible studies detailing the in vivo efficacy of this compound in animal models were identified during the literature search for this guide. Further research is required to determine its effectiveness in a living organism.

Experimental Protocols

In Vitro Anticoccidial Assay

The in vitro anticoccidial activity of the compounds was determined using a cell-based assay with Eimeria tenella.

Cell Lines and Parasite:

  • Host Cells: Primary chicken embryonic cells and BHK-21 (baby hamster kidney) cells.

  • Parasite: Monensin-resistant Eimeria tenella.

Methodology:

  • Host cells were cultured in appropriate media and seeded in culture plates.

  • The cells were then infected with sporozoites of Eimeria tenella.

  • Varying concentrations of the test compounds (Cytosaminomycins A, B, C, D, and Oxyplicacetin) were added to the infected cell cultures.

  • The cultures were incubated to allow for the development of the parasite.

  • The minimum effective concentration (MEC) was determined as the lowest concentration of the compound that completely inhibited the maturation of schizonts, a key developmental stage of the parasite.

  • Cytotoxicity of the compounds to the host cells was also assessed by observing the concentration at which host cell death occurred.

Visualizing the Experimental Workflow and Potential Mechanism

To better understand the experimental process and the potential mechanism of action, the following diagrams have been generated.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HostCells Host Cell Culture (Chicken Embryonic & BHK-21) Infection Infection of Host Cells with Sporozoites HostCells->Infection Parasite Eimeria tenella Sporozoite Preparation Parasite->Infection Treatment Addition of Test Compounds (this compound & Comparators) Infection->Treatment MEC Determine Minimum Effective Concentration (MEC) Treatment->MEC Cytotoxicity Assess Host Cell Cytotoxicity Treatment->Cytotoxicity

In Vitro Anticoccidial Assay Workflow.

Given that Cytosaminomycins are nucleoside antibiotics, their mechanism of action likely involves the disruption of nucleic acid or protein synthesis in the parasite.

Signaling_Pathway cluster_cell Eimeria tenella Cell cluster_outcome Outcome CytosaminomycinD This compound Inhibition Inhibition CytosaminomycinD->Inhibition NucleicAcid Nucleic Acid Synthesis (DNA/RNA) Schizont Schizont Maturation NucleicAcid->Schizont Required for ProteinSynthesis Protein Synthesis ProteinSynthesis->Schizont Required for Inhibition->NucleicAcid Inhibition->ProteinSynthesis GrowthArrest Parasite Growth Arrest Schizont->GrowthArrest Inhibition leads to

Postulated Mechanism of Action for this compound.

Unveiling the Action of Cytosaminomycin D: A Comparative Guide to Mechanistic Validation

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genetic and biochemical validation of Cytosaminomycin D's mechanism of action, benchmarked against established antibiotics. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed protocols, to understand and evaluate the antibacterial activity of this novel agent.

Executive Summary

This compound, a nucleoside antibiotic belonging to the aminoglycoside family, holds promise as a potential therapeutic agent. However, a comprehensive understanding of its precise mechanism of action, validated through rigorous genetic and biochemical studies, remains to be fully elucidated. This guide provides a comparative analysis of this compound against well-characterized antibiotics—gentamicin, kanamycin, amikacin, and erythromycin—to offer a roadmap for its mechanistic validation. By examining the established signaling pathways, experimental data, and validation protocols for these drugs, we present a clear framework for the future research required to fully characterize this compound's antibacterial properties.

Comparative Analysis of Antibiotic Performance

A critical aspect of evaluating a novel antibiotic is to benchmark its efficacy against existing treatments. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound's comparator antibiotics against key Gram-negative and Gram-positive pathogens. Note: Specific MIC data for this compound is not yet publicly available and represents a critical gap in current research.

AntibioticClassEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 25923) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
This compound Aminoglycoside/NucleosideData Not AvailableData Not AvailableData Not Available
Gentamicin Aminoglycoside0.5 - 3[1]≤ 2[2]≤ 4[2]
Kanamycin Aminoglycoside4.5[3][4]3.5[3][4]Data Varies
Amikacin Aminoglycoside2[5]Data Varies91.1% Susceptibility[6][7]
Erythromycin MacrolideData Varies0.25 - 2048[8]Generally Resistant

Unraveling the Mechanisms of Action: A Comparative Overview

Understanding how an antibiotic inhibits bacterial growth is fundamental to its development and clinical application. This section compares the known mechanisms of action of the comparator antibiotics, providing a likely model for this compound's function.

The Ribosome: A Central Target for Protein Synthesis Inhibitors

The bacterial ribosome, a complex machinery responsible for protein synthesis, is a primary target for many classes of antibiotics. Its distinct structure compared to eukaryotic ribosomes allows for selective toxicity. Both the 30S (small) and 50S (large) subunits of the 70S bacterial ribosome are vulnerable to antibiotic inhibition.

cluster_Ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit Protein Protein Synthesis 30S_Subunit->Protein 50S_Subunit 50S Subunit 50S_Subunit->Protein Catalyzes Peptide Bond Formation mRNA mRNA mRNA->30S_Subunit Binds tRNA tRNA tRNA->30S_Subunit Decodes

Figure 1: The bacterial ribosome and protein synthesis.

Aminoglycosides: Disrupting the Decoding Process

Gentamicin, kanamycin, and amikacin all belong to the aminoglycoside class of antibiotics. Their primary mechanism of action involves binding to the 30S ribosomal subunit.[9][10][11][12] This binding event interferes with the fidelity of protein synthesis in several ways:

  • Misreading of mRNA: The binding of aminoglycosides to the A-site of the 16S rRNA within the 30S subunit causes errors in codon-anticodon recognition, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[9][10][13]

  • Premature termination: The production of aberrant proteins can lead to the premature termination of translation.[9]

  • Inhibition of translocation: Some aminoglycosides can also inhibit the movement of the ribosome along the mRNA.

This disruption of protein synthesis ultimately leads to bacterial cell death.[9][10]

Aminoglycosides Aminoglycosides (Gentamicin, Kanamycin, Amikacin) 30S_Subunit 30S Ribosomal Subunit (16S rRNA A-site) Aminoglycosides->30S_Subunit Binds to Misreading mRNA Misreading 30S_Subunit->Misreading Premature_Termination Premature Termination 30S_Subunit->Premature_Termination Aberrant_Proteins Aberrant Proteins Misreading->Aberrant_Proteins Premature_Termination->Aberrant_Proteins Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death

Figure 2: Aminoglycoside mechanism of action.

Macrolides: Stalling the Ribosomal Tunnel

Erythromycin, a macrolide antibiotic, targets the 50S ribosomal subunit.[14][15] It binds to the nascent polypeptide exit tunnel, sterically hindering the elongation of the growing peptide chain.[15] This leads to the dissociation of peptidyl-tRNA from the ribosome, effectively halting protein synthesis.[15] Unlike aminoglycosides, macrolides are generally bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the cells.[15]

Erythromycin Erythromycin 50S_Subunit 50S Ribosomal Subunit (Polypeptide Exit Tunnel) Erythromycin->50S_Subunit Binds to Peptide_Elongation Peptide Chain Elongation 50S_Subunit->Peptide_Elongation Blocks Peptidyl_tRNA_Dissociation Peptidyl-tRNA Dissociation Peptide_Elongation->Peptidyl_tRNA_Dissociation Leads to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_tRNA_Dissociation->Protein_Synthesis_Inhibition

Figure 3: Erythromycin mechanism of action.

Genetic Validation of Mechanism of Action: The Gold Standard

Establishing the precise molecular target of an antibiotic requires robust genetic evidence. This section outlines key experimental approaches used to validate the mechanisms of action for the comparator antibiotics, providing a blueprint for future studies on this compound.

Identifying the Genetic Basis of Resistance

A cornerstone of mechanistic validation is the identification of mutations that confer resistance to the antibiotic. These mutations often occur in the gene encoding the drug's target or in genes involved in drug uptake, efflux, or modification.

Common Genetic Mechanisms of Resistance:

  • Target Modification: Alterations in the antibiotic's binding site can reduce its affinity and efficacy.

    • Aminoglycosides: Mutations in the rrs gene (encoding 16S rRNA) and the rpsL gene (encoding ribosomal protein S12) are known to confer resistance to gentamicin and kanamycin.[9]

    • Erythromycin: Modification of the 23S rRNA within the 50S ribosomal subunit is a major route of resistance.[14][16]

  • Enzymatic Inactivation: Bacteria can produce enzymes that chemically modify and inactivate the antibiotic.

    • Aminoglycosides: Aminoglycoside-modifying enzymes (AMEs) are a primary mechanism of resistance to amikacin and other aminoglycosides.[17][18]

  • Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell, preventing it from reaching its target.

Antibiotic Antibiotic Target Bacterial Target (e.g., Ribosome) Antibiotic->Target Inhibits Inactivation Enzymatic Inactivation Inactivation->Antibiotic Modifies Resistance Antibiotic Resistance Inactivation->Resistance Efflux Efflux Pump Efflux->Antibiotic Removes Efflux->Resistance Mutation Target Site Mutation Mutation->Target Alters Mutation->Resistance

Figure 4: Genetic mechanisms of antibiotic resistance.

Experimental Protocols for Mechanistic Validation

This section provides detailed methodologies for key experiments crucial for validating the mechanism of action of a novel antibiotic like this compound.

In Vitro Translation Assay

This assay directly measures the effect of a compound on protein synthesis in a cell-free system.

Protocol:

  • Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (e.g., S30 extract from E. coli) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes).

  • Template Addition: Add a messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

  • Incubation with Antibiotic: Incubate the reaction mixtures with varying concentrations of the test antibiotic (e.g., this compound) and appropriate controls (comparator antibiotics and no-drug control).

  • Detection of Protein Synthesis: Measure the synthesis of the reporter protein over time. For luciferase, this is done by adding luciferin and measuring the resulting luminescence.[19] For fluorescent proteins, direct fluorescence measurement is used.

  • Data Analysis: Plot the level of protein synthesis against the antibiotic concentration to determine the IC50 (the concentration that inhibits 50% of protein synthesis).

Ribosome Binding Assay

This assay determines if and where an antibiotic binds to the ribosome.

Protocol:

  • Ribosome Isolation: Isolate and purify 70S ribosomes and their 30S and 50S subunits from a bacterial source.

  • Radiolabeling of Antibiotic: Synthesize a radiolabeled version of the antibiotic of interest (e.g., with tritium or carbon-14).

  • Binding Reaction: Incubate the purified ribosomes or ribosomal subunits with the radiolabeled antibiotic.

  • Separation of Bound and Unbound Antibiotic: Separate the ribosome-bound antibiotic from the free antibiotic using methods like filter binding or ultracentrifugation.

  • Quantification: Quantify the amount of radioactivity associated with the ribosomes to determine the binding affinity (Kd).

  • Competition Assay: To determine the specific binding site, perform competition assays with unlabeled known antibiotics that bind to specific ribosomal sites. A decrease in the binding of the radiolabeled antibiotic in the presence of a known competitor suggests they share a binding site.

Mapping Resistance Mutations

This genetic approach identifies the mutations responsible for antibiotic resistance, often pointing directly to the drug's target.

Protocol:

  • Selection of Resistant Mutants: Expose a large population of susceptible bacteria to increasing concentrations of the antibiotic to select for resistant mutants.

  • Whole-Genome Sequencing: Perform whole-genome sequencing of the resistant mutants and the parental susceptible strain.[20]

  • Variant Analysis: Compare the genomes of the resistant and susceptible strains to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.[21][22]

  • Candidate Gene Identification: Focus on mutations that occur in genes known to be involved in antibiotic resistance, such as those encoding ribosomal components, metabolic enzymes, or transport proteins.

  • Genetic Complementation: To confirm that a specific mutation is responsible for resistance, introduce a wild-type copy of the mutated gene into the resistant strain. If susceptibility to the antibiotic is restored, it confirms the role of that gene in resistance.

cluster_Workflow Workflow for Mapping Resistance Mutations Selection 1. Selection of Resistant Mutants WGS 2. Whole-Genome Sequencing Selection->WGS Analysis 3. Variant Analysis WGS->Analysis Identification 4. Candidate Gene Identification Analysis->Identification Complementation 5. Genetic Complementation Identification->Complementation

References

Evaluating the Therapeutic Potential of Cytosaminomycin D Compared to Existing Anticoccidial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cytosaminomycin D, a novel nucleoside antibiotic, against established anticoccidial drugs for the treatment of coccidiosis in poultry, primarily caused by Eimeria tenella. This document synthesizes available preclinical data to evaluate its therapeutic potential and offers detailed experimental protocols for further investigation.

Comparative Efficacy Data

The in vitro efficacy of this compound against Eimeria tenella has been evaluated and compared with other cytosaminomycins and the related antibiotic, oxyplicacetin. The data from these studies are summarized below. For a comprehensive evaluation, it is recommended to perform head-to-head in vivo studies with current standard-of-care anticoccidial agents under standardized conditions.

Table 1: In Vitro Anticoccidial Activity and Cytotoxicity of Cytosaminomycins and Oxyplicacetin

CompoundMinimum Effective Concentration (µM)Cytotoxicity (µM)**
Chicken Embryonic Cells BHK-21 Cells
This compound 5.020
Cytosaminomycin A0.60.3
Cytosaminomycin B1.12.3
Cytosaminomycin C1.32.5
Oxyplicacetin9.42.3
Minimum effective concentration to inhibit the development of mature schizonts of Eimeria tenella.
**Concentration at which no host cells were observed.

Mechanism of Action

Understanding the mechanism of action is crucial for evaluating the therapeutic potential and identifying potential resistance mechanisms. Below are the established mechanisms of action for major classes of anticoccidial drugs and a putative mechanism for this compound based on its chemical class.

Ionophore Anticoccidials (e.g., Monensin, Salinomycin)

Ionophores are polyether antibiotics that disrupt the ion gradients across the cell membrane of the Eimeria parasite. They form lipid-soluble complexes with monovalent cations like sodium (Na+) and potassium (K+), transporting them into the parasite. This influx of ions leads to an osmotic imbalance, causing the parasite to swell and ultimately lyse.

Ionophore_Mechanism cluster_parasite Eimeria Parasite Parasite_Membrane Cell Membrane Ion_Gradient_Disruption Disruption of Ion Gradient Parasite_Membrane->Ion_Gradient_Disruption Osmotic_Imbalance Osmotic Imbalance Ion_Gradient_Disruption->Osmotic_Imbalance Cell_Lysis Cell Lysis Osmotic_Imbalance->Cell_Lysis Ionophore Ionophore Ionophore->Parasite_Membrane Forms complex with ions Ions Ions->Ionophore Chemical_Anticoccidial_Mechanisms cluster_amprolium Amprolium cluster_sulfaquinoxaline Sulfaquinoxaline Amprolium Amprolium Thiamine_Transporter Thiamine Transporter Amprolium->Thiamine_Transporter Blocks Thiamine_Uptake Thiamine Uptake Inhibition Thiamine_Transporter->Thiamine_Uptake Carbohydrate_Metabolism Inhibition of Carbohydrate Metabolism Thiamine_Uptake->Carbohydrate_Metabolism Sulfaquinoxaline Sulfaquinoxaline Dihydropteroate_Synthetase Dihydropteroate Synthetase Sulfaquinoxaline->Dihydropteroate_Synthetase Inhibits Folic_Acid_Synthesis Folic Acid Synthesis Inhibition Dihydropteroate_Synthetase->Folic_Acid_Synthesis DNA_RNA_Synthesis Inhibition of DNA/RNA Synthesis Folic_Acid_Synthesis->DNA_RNA_Synthesis Cytosaminomycin_D_Mechanism cluster_parasite Eimeria Parasite Ribosome Ribosome Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Parasite_Death Parasite Death Protein_Synthesis_Inhibition->Parasite_Death Cytosaminomycin_D This compound Cytosaminomycin_D->Ribosome Binds to (putative) In_Vitro_Workflow Start Start Cell_Culture Culture Host Cells (e.g., MDBK) Start->Cell_Culture Sporozoite_Prep Prepare E. tenella Sporozoites Start->Sporozoite_Prep Drug_Prep Prepare Drug Dilutions Start->Drug_Prep Infection Infect Cells with Sporozoites and Treat with Drugs Cell_Culture->Infection Sporozoite_Prep->Infection Drug_Prep->Infection Incubation Incubate for 24-48h Infection->Incubation Staining Fix and Stain Cells Incubation->Staining Quantification Microscopic Quantification of Intracellular Parasites Staining->Quantification Analysis Data Analysis (% Inhibition) Quantification->Analysis End End Analysis->End In_Vivo_Workflow Start Start Acclimatization Acclimatize Broiler Chicks Start->Acclimatization Grouping Randomly Assign to Treatment Groups Acclimatization->Grouping Infection Infect with E. tenella Oocysts Grouping->Infection Treatment Administer Test and Control Drugs Infection->Treatment Data_Collection Data Collection (7-10 days) Treatment->Data_Collection Weight_Gain Weight Gain Data_Collection->Weight_Gain FCR Feed Conversion Ratio Data_Collection->FCR Lesion_Scoring Cecal Lesion Scoring Data_Collection->Lesion_Scoring Oocyst_Shedding Oocyst Shedding (OPG) Data_Collection->Oocyst_Shedding Analysis Statistical Analysis of Efficacy Weight_Gain->Analysis FCR->Analysis Lesion_Scoring->Analysis Oocyst_Shedding->Analysis End End Analysis->End

Safety Operating Guide

Proper Disposal of Cytosaminomycin D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any procedure that involves Cytosaminomycin D, ensure you are familiar with general safety protocols for handling potent compounds.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of damage before use.

  • Eye Protection: Safety glasses or goggles to protect from splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator may be necessary. Consult your institution's EHS for guidance on respirator selection.

Engineering Controls:

  • Fume Hood: All handling of this compound, especially stock solutions and powdered forms, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Emergency Procedures:

  • Spill: In the event of a spill, follow your institution's established spill response protocol for hazardous chemicals. Do not attempt to clean up a large spill without proper training and equipment.

  • Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

Step-by-Step Disposal Protocol

Given the unknown specific hazards of this compound, it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated solid waste, such as pipette tips, tubes, and gloves, should be collected in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • Label the container clearly as "Hazardous Waste: this compound contaminated materials."

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused stock solutions and contaminated media, in a dedicated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an estimate of the concentration and volume.

    • Never mix incompatible waste streams.

2. Waste Container Management:

  • Keep waste containers securely closed except when adding waste.[1]

  • Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.[1]

  • Do not overfill waste containers.

3. Requesting Waste Pickup:

  • Once the waste container is full, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a hazardous waste pickup.

Hazardous Waste Inventory Log

Maintaining an accurate inventory of hazardous waste is crucial for safety and regulatory compliance. Use a log to track the accumulation of this compound waste.

DateWaste Type (Solid/Liquid)Description of WasteQuantity (g or mL)Researcher's Name

General Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the safe disposal of chemical waste in a laboratory setting.

cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Disposal start Start: Experiment using this compound ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood liquid_waste Collect liquid waste in a labeled, sealed container fume_hood->liquid_waste solid_waste Collect solid waste in a separate labeled container fume_hood->solid_waste secondary_containment Store waste in a designated secondary containment area liquid_waste->secondary_containment solid_waste->secondary_containment inventory_log Update hazardous waste inventory log secondary_containment->inventory_log ehs_pickup Request waste pickup from EHS department inventory_log->ehs_pickup end End: Waste disposed of by certified vendor ehs_pickup->end

Caption: Workflow for the safe handling and disposal of this compound waste.

Experimental Protocols Cited

While no experimental protocols for the specific disposal of this compound were found, the procedures outlined above are based on established guidelines for handling hazardous and antibiotic waste in a laboratory setting. Key principles from these guidelines include:

  • Treating Antibiotics as Chemical Waste: Unless an antibiotic is known to be heat-labile and can be degraded by autoclaving, it should be treated as chemical waste.[2][3][4]

  • Waste Segregation: Always segregate different waste streams to prevent accidental chemical reactions and to facilitate proper disposal.[1][5][6]

  • Proper Labeling and Containment: All hazardous waste must be stored in appropriate, sealed containers with clear and accurate labels.[1][5]

  • Institutional EHS Consultation: Your institution's Environmental Health and Safety department is the primary resource for guidance on waste disposal procedures and ensuring regulatory compliance.[1][5][7][8]

References

Essential Safety and Operational Guidance for Handling Cytosaminomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of specific safety and handling data for Cytosaminomycin D. The following guidance is based on established protocols for working with potent cytotoxic compounds and should be adapted to your specific laboratory conditions and risk assessments. Always consult your institution's safety officer before handling this compound.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with this compound. The procedural, step-by-step guidance is intended to answer specific operational questions and establish safe laboratory practices.

Personal Protective Equipment (PPE)

Due to the cytotoxic nature of this compound, a comprehensive PPE protocol is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[1][2] The minimum required PPE for handling this compound in solid (powder) or liquid form is outlined below.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (tested according to ASTM D6978).[3]Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the wearer.[4]
Gown Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other laminate materials.[2]Protects skin and personal clothing from splashes and aerosol contamination.
Eye Protection Chemical splash goggles or a full-face shield.[2][3]Protects eyes from splashes and aerosols. A face shield offers broader protection for the entire face.
Respiratory Protection A NIOSH-approved N95 respirator is recommended, especially when handling the powdered form or when there is a risk of aerosolization.[2]Minimizes the risk of inhaling hazardous particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated work area.

Operational Plan: Safe Handling and Preparation

All manipulations involving this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to contain any aerosols or powders.[4]

Experimental Workflow for Safe Handling:

cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment Cleanup cluster_disposal Waste Disposal prep_area Prepare designated work area in BSC/fume hood with absorbent pads prep_solution Prepare this compound solution prep_area->prep_solution don_ppe Don all required PPE don_ppe->prep_area transport Transport compound in a sealed, labeled, and shatter-proof secondary container prep_solution->transport experiment Perform experimental procedures transport->experiment decontaminate_surfaces Decontaminate all work surfaces with an appropriate cleaning agent experiment->decontaminate_surfaces decontaminate_equipment Decontaminate all equipment decontaminate_surfaces->decontaminate_equipment dispose_sharps Dispose of contaminated sharps in a designated cytotoxic sharps container decontaminate_equipment->dispose_sharps dispose_soft Dispose of contaminated soft waste (gloves, gown, pads) in a labeled cytotoxic waste bag dispose_sharps->dispose_soft

Figure 1. Workflow for the safe handling of this compound.

Spill Management Plan

Immediate and proper management of a cytotoxic spill is crucial to minimize environmental contamination and health risks.[5] A clearly labeled cytotoxic spill kit should be readily accessible in all areas where this compound is handled.[5][6]

Spill Kit Contents:

  • Appropriate PPE (as listed in Table 1)

  • Absorbent pads or pillows

  • Scoop and scraper for solid waste

  • Designated cytotoxic waste disposal bags

  • Warning signs to secure the area[6]

Spill Cleanup Procedure:

  • Secure the Area: Immediately alert others and restrict access to the spill area. Post warning signs.

  • Don PPE: Put on a full set of protective gear from the spill kit, including double gloves, a gown, eye protection, and a respirator.[6]

  • Contain the Spill:

    • Liquids: Gently cover the spill with absorbent pads, working from the outside in.[6]

    • Powders: Cover with damp absorbent pads to avoid generating dust.[6]

  • Clean the Area:

    • Carefully collect all absorbent materials and any broken glass (using a scoop) and place them into a cytotoxic waste bag.[6]

    • Clean the spill area twice with a detergent solution, followed by a rinse with 70% isopropyl alcohol.[6]

  • Dispose of Waste: Seal the cytotoxic waste bag and place it in the designated cytotoxic waste container.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination (e.g., outer gloves, gown, inner gloves).

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Report the Incident: Document and report the spill according to your institution's protocol.

Disposal Plan

All waste contaminated with this compound must be segregated and disposed of as cytotoxic waste. This includes unused compounds, contaminated lab supplies, and PPE.

Table 2: Cytotoxic Waste Disposal Guidelines

Waste TypeContainerDisposal Protocol
Sharps (needles, syringes, glass vials)Puncture-proof, clearly labeled cytotoxic sharps container.[7]Container should be sealed when three-quarters full and sent for incineration.[8]
Soft Waste (gloves, gowns, absorbent pads, plasticware)Purple or other designated color, clearly labeled cytotoxic waste bags.[8]Bags should be securely sealed and placed in a designated cytotoxic waste bin for incineration.[9]
Liquid Waste Labeled, leak-proof container compatible with the solvent.Should be collected and disposed of as hazardous chemical waste, often through incineration.[10]

Logical Flow for Waste Segregation and Disposal:

start Waste Generation (Post-Experiment) sharps Contaminated Sharps start->sharps soft_waste Contaminated Soft Waste start->soft_waste liquid_waste Contaminated Liquid Waste start->liquid_waste sharps_container Place in Cytotoxic Sharps Container sharps->sharps_container soft_waste_bag Place in Cytotoxic Waste Bag soft_waste->soft_waste_bag liquid_waste_container Collect in Designated Liquid Waste Container liquid_waste->liquid_waste_container incineration High-Temperature Incineration sharps_container->incineration soft_waste_bag->incineration liquid_waste_container->incineration

Figure 2. Waste disposal pathway for this compound.

Quantitative Data on Protective Equipment

While specific permeation data for this compound is not available, testing of chemotherapy gloves against other cytotoxic agents provides a benchmark for glove selection. The American Society for Testing and Materials (ASTM) D6978 standard is a rigorous test for the resistance of medical gloves to permeation by chemotherapy drugs.[11][12]

Table 3: Glove Permeation Breakthrough Times for Selected Cytotoxic Drugs (ASTM D6978)

Glove MaterialCarmustineThiotepa5-Fluorouracil
Nitrile > 240 min> 240 min> 240 min
Latex (chemo-rated) Variable (can be < 30 min)> 240 min> 240 min
Vinyl Not RecommendedNot RecommendedNot Recommended

Note: Data is generalized from multiple studies. Breakthrough times can vary significantly by manufacturer and glove thickness. Always consult the manufacturer's specific permeation data for the gloves in use.[13] Nitrile gloves generally show high resistance to a wide range of chemotherapy agents.[13] Double-gloving is a recommended practice to further reduce the risk of exposure.[13][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytosaminomycin D
Reactant of Route 2
Cytosaminomycin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.